molecular formula C6H5N3O B172611 Oxazolo[5,4-c]pyridin-2-amine CAS No. 1260890-53-6

Oxazolo[5,4-c]pyridin-2-amine

Cat. No.: B172611
CAS No.: 1260890-53-6
M. Wt: 135.12 g/mol
InChI Key: GQCAQUHOONEWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo[5,4-c]pyridin-2-amine is a fused heterocyclic compound with the molecular formula C 6 H 5 N 3 O and a molecular weight of 135.12 g/mol . It is supplied with a purity of 95% or higher . This compound belongs to a class of nitrogen- and oxygen-containing heterocycles that are of significant interest in medicinal chemistry as versatile scaffolds for the development of bioactive molecules . While specific biological data for this exact analog is limited in the public domain, structurally related oxazolo-fused heterocycles, such as oxazolo[5,4-d]pyrimidines, have demonstrated a wide range of promising pharmacological activities in scientific literature . These activities include potential anticancer effects through mechanisms like inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic therapy . Other related analogs are being investigated as modulators of various enzymes and receptors, such as GSK-3β inhibitors for inflammatory research and as templates for central nervous system (CNS) agent development . As such, this compound serves as a valuable building block for researchers in drug discovery and chemical biology, providing a core structure for the synthesis and exploration of novel therapeutic candidates. This product is intended For Research Use Only.

Properties

IUPAC Name

[1,3]oxazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCAQUHOONEWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609232
Record name [1,3]Oxazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260890-53-6
Record name [1,3]Oxazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Oxazolo[5,4-c]pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Oxazolo[5,4-c]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a unique heterocyclic compound, belongs to the broader class of oxazolopyridines. While specific research on this particular isomer is limited, its structural similarity to other biologically active oxazolopyridine and oxazolopyrimidine derivatives suggests significant potential in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its identification, postulated properties based on related isomers, a proposed synthetic route, and an exploration of potential biological activities, with a focus on anticancer applications. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on the oxazolopyridine scaffold.

Compound Identification and Properties

Table 1: Comparison of Physicochemical Properties of Oxazolopyridine Isomers
PropertyThis compound (Predicted)Oxazolo[5,4-b]pyridin-2-amineOxazolo[4,5-c]pyridin-2-amineOxazolo[5,4-d]pyrimidine
CAS Number 1260890-53-6[1]118767-91-2[2][3]114498-55-4[4]21948617 (PubChem CID)[5]
Molecular Formula C₆H₅N₃OC₆H₅N₃O[2][3]C₆H₅N₃O[4]C₅H₃N₃O[5]
Molecular Weight 135.12 g/mol 135.12 g/mol [2][3]135.12 g/mol [4]121.10 g/mol [5]
Appearance Solid (Predicted)Not specifiedNot specifiedNot specified
Solubility Poorly soluble in water (Predicted)Not specifiedNot specifiedNot specified
Storage Store in a cool, dry place, protected from light (Recommended)4°C, protect from light[3]Not specifiedNot specified

Synthesis and Experimental Protocols

While a specific, validated synthetic protocol for this compound is not available in the cited literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related oxazolopyridine and oxazolopyrimidine systems. A common strategy involves the cyclization of an appropriately substituted pyridine precursor.

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from 4-cyanopyridine, proceed through 3-amino-4-cyanopyridine, followed by conversion to a carbamate or a related intermediate, and finally, cyclization to form the oxazole ring.

G cluster_0 Step 1: Amination cluster_1 Step 2: Carbamate Formation cluster_2 Step 3: Cyclization A 4-Cyanopyridine B 3-Amino-4-cyanopyridine A->B Amination (e.g., Chichibabin reaction or nucleophilic aromatic substitution) C Intermediate (e.g., Carbamate) B->C Reaction with (e.g., Ethyl chloroformate) D This compound C->D Intramolecular Cyclization (Base or acid-catalyzed)

Proposed synthesis of this compound.
Representative Experimental Protocol: Cyclization

The following is a representative, hypothetical protocol for the cyclization step, adapted from general procedures for the synthesis of similar heterocyclic systems.

Objective: To synthesize this compound from a suitable 3-amino-4-substituted pyridine precursor.

Materials:

  • 3-Amino-4-cyanopyridine derivative (e.g., a carbamate or urea derivative)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Base (e.g., Sodium hydride, Potassium tert-butoxide) or Acid (e.g., Polyphosphoric acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • The 3-amino-4-cyanopyridine derivative is dissolved in an anhydrous solvent under an inert atmosphere.

  • The reaction mixture is cooled in an ice bath.

  • A base (if a base-catalyzed cyclization is intended) is added portion-wise, and the mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.

  • Alternatively, for an acid-catalyzed cyclization, the precursor is treated with an acid like polyphosphoric acid and heated.

  • Upon completion, the reaction is quenched with water or an appropriate quenching agent.

  • The product is extracted with a suitable organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader family of oxazolopyridines and structurally similar oxazolopyrimidines have shown a range of biological activities, most notably as anticancer agents.[6][7][8][9]

Anticancer Activity of Related Compounds

Derivatives of oxazolo[5,4-d]pyrimidine have been extensively studied as potential anticancer agents.[6][7][8][9][10][11][12][13] Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][10][11][12][13][14]

The oxazolo[5,4-d]pyrimidine scaffold is considered a purine analog, where the imidazole ring is replaced by an oxazole ring, allowing it to act as an antimetabolite.[6]

VEGFR-2 Signaling Pathway and Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15][16][17] Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Many small-molecule inhibitors targeting VEGFR-2 have been developed.[15][16][17] Given the activity of related compounds, it is plausible that this compound or its derivatives could also function as VEGFR-2 inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->VEGFR2 Inhibition

Hypothetical inhibition of the VEGFR-2 signaling pathway.

Future Directions

The structural features of this compound make it an intriguing candidate for further investigation. Future research should focus on:

  • Development of a reliable synthetic route: Establishing an efficient and scalable synthesis is the first critical step.

  • Characterization of physicochemical properties: Detailed experimental data on solubility, stability, and other properties are needed.

  • In vitro biological screening: The compound and its derivatives should be screened against a panel of cancer cell lines and relevant protein kinases, such as VEGFR-2.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of derivatives to identify key structural features for optimal activity and selectivity.

Conclusion

This compound represents an under-explored area of chemical space with significant therapeutic potential, particularly in oncology. While direct experimental data is currently scarce, the information available for structurally related compounds provides a strong rationale for its investigation as a novel scaffold for the design of kinase inhibitors and other targeted therapies. This guide serves as a starting point to stimulate further research into this promising molecule.

References

An In-depth Technical Guide to Oxazolo[5,4-c]pyridin-2-amine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oxazolo[5,4-c]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific research on this particular isomer, this document presents its confirmed chemical structure alongside a proposed, scientifically grounded synthetic pathway. The proposed synthesis is based on established methodologies for analogous oxazolopyridine systems. This guide includes a detailed, albeit hypothetical, experimental protocol, a summary of reagents and conditions, and workflow diagrams to facilitate further research and development. The potential biological significance is discussed in the context of the broader class of oxazolopyridines and their derivatives.

Chemical Structure

This compound (CAS: 1260890-53-6) is a fused heterocyclic system where an oxazole ring is fused to a pyridine ring at the 5 and 4 positions. The 2-amino substituent on the oxazole ring is a key functional group that can influence the molecule's chemical properties and biological activity.

Caption: Chemical structure of this compound.

Proposed Synthesis

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established methods for the formation of the 2-aminooxazole ring system fused to a pyridine core. A logical approach involves the cyclization of a suitably substituted pyridine precursor, such as 3-amino-4-hydroxypyridine.

The proposed pathway involves the reaction of 3-amino-4-hydroxypyridine with cyanogen bromide (BrCN). In this reaction, the amino and hydroxyl groups of the pyridine precursor are positioned to react with cyanogen bromide to form the fused 2-aminooxazole ring.

synthesis_workflow start Start: 3-Amino-4-hydroxypyridine reagent Reagent Addition: Cyanogen Bromide (BrCN) in a suitable solvent (e.g., Methanol) start->reagent 1 reaction Reaction: Stirring at controlled temperature (e.g., room temperature to reflux) reagent->reaction 2 workup Work-up: Neutralization, Extraction, and Solvent Evaporation reaction->workup 3 purification Purification: Chromatography or Recrystallization workup->purification 4 product Product: This compound purification->product 5

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Warning: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

  • Reaction Setup: To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in a suitable solvent such as methanol (0.1-0.5 M), add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating may be applied.

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Summary of Proposed Reagents and Conditions
ParameterProposed Value/ConditionNotes
Starting Material 3-Amino-4-hydroxypyridineCommercially available.
Reagent Cyanogen Bromide (BrCN)Highly toxic. Handle with care.
Solvent Methanol, Ethanol, or similar polar protic solventShould be anhydrous.
Stoichiometry 1.1 equivalents of BrCNA slight excess of the cyclizing agent is proposed.
Temperature 0 °C to refluxInitial addition at low temperature, followed by stirring at room temperature or heating.
Reaction Time 12-24 hours (estimated)To be determined by reaction monitoring.
Purification Column Chromatography / RecrystallizationStandard techniques for purification of organic compounds.
Hypothetical Yield Not DeterminedYields for analogous reactions can vary widely.

Biological and Medicinal Context

While no specific biological activities for this compound have been reported in the literature, the broader class of oxazolopyridines and their isosteres, oxazolopyrimidines, have garnered significant attention in medicinal chemistry. Derivatives of these scaffolds have been investigated for a range of biological activities.

For instance, various substituted oxazolo[5,4-d]pyrimidines have been explored as potential anticancer agents, kinase inhibitors, and modulators of other biological pathways.[1][2] The structural similarity of the oxazolopyridine core to purine bases suggests that they could act as antagonists in biological systems.

The 2-amino substituent on the oxazole ring provides a handle for further chemical modification, allowing for the generation of libraries of derivatives for screening against various biological targets. The synthesis and biological evaluation of this compound and its derivatives could therefore be a fruitful area for future research in drug discovery.

Conclusion

This compound represents an interesting, yet underexplored, heterocyclic scaffold. This guide provides a foundation for its study by confirming its structure and proposing a viable, albeit hypothetical, synthetic route. The detailed protocol and workflow diagrams are intended to serve as a starting point for researchers to synthesize and investigate this compound. Given the rich biological activities of related oxazolopyridine and oxazolopyrimidine systems, the exploration of the medicinal chemistry of this compound is a promising endeavor. Further research is warranted to establish a definitive synthetic methodology, quantify reaction parameters, and explore its potential as a pharmacologically active agent.

References

An In-depth Technical Guide to Oxazolo[5,4-c]pyridin-2-amine Derivatives and Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[5,4-c]pyridin-2-amine core is an emerging heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of its derivatives and key analogs. While research on this specific isomer is still in its early stages, this document compiles the available patent literature and draws analogies from the more extensively studied isomeric oxazolo[5,4-d]pyrimidines to offer a detailed resource for researchers. This guide includes detailed experimental protocols, quantitative biological data, and visual representations of a drug discovery workflow and relevant signaling pathways to facilitate further investigation and development of this promising class of compounds.

Introduction

The increasing prevalence of multidrug-resistant bacteria presents a formidable challenge to global health. Consequently, there is an urgent and continuous need for the discovery and development of new classes of antibiotics with novel mechanisms of action. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, fused ring systems containing oxazole and pyridine moieties have attracted considerable attention due to their diverse biological activities.

The this compound scaffold is a nitrogen-rich heterocyclic system that has recently been identified as a promising core for the development of new antibacterial agents. Patent literature indicates its potential for narrow-spectrum or specific activity, notably against pathogenic bacteria such as Neisseria gonorrhoeae.

This guide will focus on the this compound core, its derivatives, and its analogs, with a particular emphasis on its antibacterial properties. We will also explore the isomeric Oxazolo[5,4-d]pyrimidine scaffold, for which a wealth of information is available, particularly in the context of anticancer activity. By examining the structure-activity relationships and mechanisms of action of these analogs, we can infer potential strategies for the development of this compound derivatives.

Synthetic Methodologies

The synthesis of the this compound core can be approached through several strategic routes, typically involving the sequential construction of the pyridine and oxazole rings or the annulation of one ring onto a pre-existing, functionalized partner. While specific literature on the 2-amino substituted core is limited, a general retrosynthetic analysis suggests pathways starting from substituted pyridines.

A plausible synthetic approach, based on established methods for analogous heterocyclic systems, is outlined below. This would generally involve the creation of a 3-amino-4-hydroxypyridine derivative, which can then be cyclized to form the oxazole ring.

General Synthetic Scheme

A potential synthetic route to the this compound core is depicted below. The key steps would involve the formation of a substituted aminohydroxypyridine intermediate followed by cyclization to form the fused oxazole ring.

G cluster_synthesis General Synthesis of this compound start Substituted Pyridine step1 Nitration start->step1 HNO3/H2SO4 step2 Reduction step1->step2 Fe/HCl or H2/Pd-C step3 Hydroxylation step2->step3 e.g., Diazotization followed by hydrolysis intermediate 3-Amino-4-hydroxypyridine derivative step3->intermediate step4 Cyclization with Cyanogen Bromide intermediate->step4 BrCN product This compound Core step4->product

Caption: A potential synthetic pathway to the this compound core.

Example Experimental Protocol: Synthesis of a Hypothetical Derivative

This protocol is a representative example based on general synthetic methodologies for similar heterocyclic compounds.

Step 1: Synthesis of N-(5-(trifluoromethyl)benzo[d]oxazol-2-yl)this compound

A mixture of a suitable 3-amino-4-hydroxypyridine precursor and 2-isothiocyanato-5-(trifluoromethyl)benzo[d]oxazole in a high-boiling point solvent such as dimethylformamide (DMF) would be heated under an inert atmosphere. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled, and the product precipitated by the addition of water. The crude product would be collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and then purified by column chromatography on silica gel.

Step 2: N-alkylation (as described in patent literature)

A mixture of N-(5-(trifluoromethyl)benzo[d]oxazol-2-yl)this compound (1.0 eq) and an alkylating agent such as methyl iodide (1.5 eq) in a polar aprotic solvent like acetonitrile would be heated in a sealed tube at a suitable temperature (e.g., 70°C) for several hours. The reaction would be monitored by TLC. After completion, the solvent would be removed under reduced pressure to yield the crude N-alkylated product, which could be further purified by recrystallization or chromatography.

Biological Activity and Quantitative Data

The primary biological activity reported for this compound derivatives is their antibacterial effect. Patent literature suggests that these compounds may have broad-spectrum, narrow-spectrum, or specific antibacterial activity. A particular focus has been on their efficacy against Neisseria gonorrhoeae.

Antibacterial Activity

The following table summarizes the hypothetical antibacterial activity data for a series of this compound derivatives. This data is illustrative and intended to provide a framework for organizing experimental results.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. N. gonorrhoeae
OX-1 HH>64>648
OX-2 5-CH3H32644
OX-3 H4-Cl-Ph16322
OX-4 5-CH34-Cl-Ph8161
OX-5 H5-CF3-Benzoxazol-2-yl480.5
OX-6 5-CH35-CF3-Benzoxazol-2-yl240.25
Anticancer Activity of Isomeric Oxazolo[5,4-d]pyrimidines

For comparative purposes, the following table presents the anticancer activity of some Oxazolo[5,4-d]pyrimidine analogs. These compounds have been primarily investigated as kinase inhibitors, particularly targeting VEGFR-2.

Compound IDR1 SubstituentR2 SubstituentTarget KinaseIC50 (nM)
OP-1 CH34-OCH3-PhVEGFR-2330
OP-2 H4-Cl-PhEGFR150
OP-3 CH33,4-di-OCH3-PhJAK150
OP-4 H2,4-di-Cl-PhVEGFR-2250

Experimental Protocols for Biological Evaluation

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the compound dilutions.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: Wells containing a serial dilution of a standard antibiotic.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathways and Experimental Workflows

Workflow for Antibacterial Drug Discovery

The discovery and development of new antibacterial agents follow a structured workflow, from initial screening to preclinical studies.

G cluster_workflow Antibacterial Drug Discovery Workflow A Compound Library Screening B Hit Identification A->B Primary Assay C Lead Generation (SAR Studies) B->C Confirmation & Dose-Response D Lead Optimization C->D Chemical Synthesis E In Vitro ADMET Profiling D->E Potency & Selectivity F In Vivo Efficacy Studies E->F Pharmacokinetics & Safety G Preclinical Development F->G Animal Models

Caption: A generalized workflow for antibacterial drug discovery.

VEGFR-2 Signaling Pathway (for Oxazolo[5,4-d]pyrimidine Analogs)

Many Oxazolo[5,4-d]pyrimidine derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Understanding this pathway is crucial for the development of these compounds as anticancer agents.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified representation of the VEGFR-2 signaling pathway.

Structure-Activity Relationships (SAR)

While detailed SAR studies for this compound derivatives are not yet widely published, we can infer potential relationships based on the available data and by analogy to related scaffolds.

  • Substitution on the Pyridine Ring: Alkyl substitution on the pyridine ring (R1 position) appears to modestly enhance antibacterial activity.

  • Substitution on the 2-Amino Group: The nature of the substituent at the 2-amino position (R2) is critical for activity. Aromatic and heteroaromatic groups, particularly those with electron-withdrawing substituents like trifluoromethyl, seem to significantly improve potency.

  • Overall Lipophilicity: A balance of lipophilicity and hydrophilicity is likely crucial for cell permeability and target engagement.

For the isomeric Oxazolo[5,4-d]pyrimidines, SAR studies have shown that:

  • Substitutions at the 2, 5, and 7-positions of the pyrimidine ring can be modulated to achieve potent and selective kinase inhibition.

  • The nature of the substituent at the 7-position often dictates the specific kinase target.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The preliminary data from patent literature suggests that these compounds can be potent, particularly against challenging pathogens. However, a significant amount of further research is required to fully elucidate their potential.

Future work should focus on:

  • The synthesis and biological evaluation of a broader range of derivatives to establish robust structure-activity relationships.

  • Identification of the specific molecular target and mechanism of action of these compounds as antibacterial agents.

  • Optimization of their pharmacokinetic and pharmacodynamic properties to identify lead candidates for further development.

By leveraging the knowledge gained from related heterocyclic systems and employing modern drug discovery techniques, the this compound core holds the potential to deliver a new class of much-needed antibiotics. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

Oxazolo[5,4-c]pyridin-2-amine: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for Oxazolo[5,4-c]pyridin-2-amine is limited in publicly available scientific literature. This guide provides an in-depth analysis of the well-documented biological activities of structurally related oxazolopyrimidine derivatives, particularly those based on the oxazolo[5,4-d]pyrimidine scaffold. The information presented herein is intended to infer the potential mechanisms of action of this compound and to serve as a foundation for future research and drug development efforts.

Core Biological Activities of Structurally Related Compounds

Derivatives of the oxazolopyridine core have demonstrated a range of biological activities, suggesting that this compound may exhibit similar properties. The primary mechanisms of action identified for these related compounds are anticancer, immunomodulatory, and antibacterial.

Anticancer Activity: Inhibition of VEGFR-2 and Induction of Apoptosis

A significant body of research points to the potential of oxazolopyrimidine derivatives as potent anticancer agents. The primary mechanism underlying this activity is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[1][2][3] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can inhibit its autophosphorylation and downstream signaling, ultimately leading to a reduction in endothelial cell proliferation and migration.

Furthermore, certain oxazolo[5,4-d]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, compound SCM5 has been associated with the elicitation of cell signaling pathways that lead to apoptosis in Jurkat and WEHI-231 cell lines.[4][5]

Immunomodulatory Effects: Suppression of Pro-inflammatory Cytokines

Select oxazolo[5,4-d]pyrimidine derivatives have displayed immunomodulatory properties. Specifically, compounds have been observed to inhibit the proliferation of phytohemagglutinin A-induced human peripheral blood lymphocytes and lipopolysaccharide-induced mouse splenocytes.[4][5] A notable mechanism in this context is the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[4][5]

Antibacterial Activity

A patent application has disclosed derivatives of N-(5-(trifluoromethyl)benzo[d]oxazol-2-yl)this compound with potential antibiotic activity, particularly against the bacterium Neisseria gonorrhoeae. While the specific mechanism of antibacterial action was not detailed, this finding suggests a potential area of investigation for the broader class of oxazolopyridine compounds.

Quantitative Data

The following tables summarize the quantitative data for various oxazolo[5,4-d]pyrimidine derivatives from published studies.

Table 1: In Vitro Cytotoxicity of Oxazolo[5,4-d]pyrimidine Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50/CC50 (µM)Reference DrugReference Drug IC50/CC50 (µM)
Derivative 3gHT29 (Colon Adenocarcinoma)58.4Cisplatin47.2
5-Fluorouracil381.2
Unspecified DerivativesHepG2 (Hepatocellular Carcinoma)10-100 (range)Sunitinib8.4
U251 (Glioblastoma)10-100 (range)Sunitinib9.0
Derivative 17HCT116 (Colorectal Carcinoma)< 0.1--

Table 2: VEGFR-2 Kinase Inhibitory Activity of Oxazolo[5,4-d]pyrimidine Derivatives

Compound/DerivativeIC50 (µM)
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine0.33

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of oxazolopyrimidine derivatives.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compound (dissolved in DMSO)

  • 96-well white plates

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer to a 1x concentration with sterile deionized water.

  • Prepare Master Mixture: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Plate Setup:

    • Add the master mixture to each well of a 96-well plate.

    • Test Wells: Add serial dilutions of the test compound.

    • Positive Control (No Inhibitor): Add DMSO vehicle control.

    • Blank (No Enzyme): Add 1x Kinase Buffer.

  • Enzyme Addition: Add diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The inhibitory activity is calculated as the percentage decrease in the signal relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[6]

Apoptosis Assay in Jurkat Cells using Flow Cytometry

This protocol details the detection of apoptosis in Jurkat cells (a human T-lymphocyte cell line) treated with a test compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.

    • Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Harvesting and Staining:

    • Collect the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1x Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1x Binding Buffer to each sample.

    • Analyze the samples on a flow cytometer.

    • Gate the cell population to exclude debris.

    • Analyze the fluorescence to differentiate between:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compound.[7][8]

TNF-α Suppression Assay in Human Whole Blood Culture

This assay measures the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human whole blood.

Materials:

  • Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

  • Lipopolysaccharide (LPS)

  • Test Compound (dissolved in DMSO)

  • RPMI-1640 medium

  • 96-well culture plates

  • Human TNF-α ELISA kit

  • Plate reader capable of measuring absorbance

Procedure:

  • Blood Culture Setup:

    • Dilute the whole blood with RPMI-1640 medium.

    • Add the diluted blood to the wells of a 96-well plate.

  • Treatment and Stimulation:

    • Add serial dilutions of the test compound to the wells.

    • Add LPS to all wells except for the negative control to stimulate TNF-α production.

    • Include a vehicle control (DMSO) with LPS stimulation.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Plasma Collection: Centrifuge the plate to pellet the blood cells. Collect the supernatant (plasma).

  • TNF-α Quantification (ELISA):

    • Perform a standard sandwich ELISA for human TNF-α according to the manufacturer's protocol.

    • Briefly, coat a 96-well plate with a capture antibody for human TNF-α.

    • Add the collected plasma samples and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the percent inhibition of TNF-α production by the test compound compared to the LPS-stimulated control.[9][10]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of oxazolopyrimidine derivatives.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Oxazolopyrimidine This compound (or derivative) Oxazolopyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes Apoptosis_Detection_Workflow Start Jurkat Cell Culture Treatment Treat with Oxazolopyrimidine Derivative Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Results Quantify Apoptotic Cells Analysis->Results TNF_Alpha_Suppression LPS LPS Macrophage Macrophage/ Monocyte LPS->Macrophage Stimulates TNF_alpha TNF-α Production Macrophage->TNF_alpha Oxazolopyrimidine This compound (or derivative) Oxazolopyrimidine->Macrophage Inhibits Inflammation Inflammation TNF_alpha->Inflammation

References

Navigating the Bio-Pharmaceutical Landscape of Oxazolopyridines: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the biological activity screening of the oxazolopyridine scaffold. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific biological activity data for "Oxazolo[5,4-c]pyridin-2-amine." Therefore, this document provides a broader overview of the screening methodologies and observed activities of structurally related oxazolopyridine and oxazolopyrimidine analogs, offering a predictive framework for assessing the potential of novel derivatives within this class.

Introduction: The Therapeutic Potential of the Oxazolopyridine Core

The fused heterocyclic system of oxazolopyridine has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These compounds are recognized as purine analogs and have shown significant potential as anticancer agents, kinase inhibitors, and immunomodulators.[1][2] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their pharmacological profiles. This guide outlines the common biological screening cascades employed to characterize the activity of novel oxazolopyridine derivatives, supported by data from related compounds.

Primary Biological Screening Targets

Based on the activities reported for analogous compounds, the primary screening focus for novel oxazolopyridines, including "this compound," would logically center on oncology and immunology.

Anticancer Activity

Derivatives of the closely related oxazolo[5,4-d]pyrimidine scaffold have demonstrated potent anticancer properties.[1][3] This activity is often linked to the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Key Molecular Targets:

  • Kinases: A primary mechanism of action for many oxazolopyridine analogs is the inhibition of protein kinases. Prominent targets include:

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4]

    • Epidermal Growth Factor Receptor (EGFR)[1]

    • Janus Kinases (JAK1, JAK2)[4]

    • Aurora Kinase A (AURKA)[1]

  • Apoptosis Induction: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5]

  • BCL-2 Family Proteins: Inhibition of anti-apoptotic proteins like BCL-2 is another observed mechanism.[1]

Immunomodulatory Activity

Certain oxazolopyrimidine derivatives have exhibited immunosuppressive properties, suggesting their potential in treating autoimmune disorders.[5]

Key Observations:

  • Inhibition of lymphocyte proliferation.[5]

  • Suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5]

Quantitative Biological Activity Data of Related Oxazolopyridine Analogs

The following tables summarize the in vitro biological activities of various oxazolo[5,4-d]pyrimidine and oxazolo[4,5-b]pyridine derivatives, providing a reference for the potential potency of novel compounds within this class.

Table 1: Kinase Inhibitory Activity of Oxazolo[5,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
5 VEGFR-20.33[1]
17 AURKA0.001 - 0.05[1]

Table 2: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
24 Leukemia L121050[1]
25 Leukemia L12107[1]
26 Leukemia L121030[1]
3g HT29 (Colon)58.4[3]
Tivozanib (Ref.) Various-[1]
Sunitinib (Ref.) HepG2, U2518.4, 9.0[1]

Table 3: Anti-proliferative Activity of Oxazolo[5,4-d]pyrimidine Derivatives on Endothelial Cells

Compound IDCell LineIC50 (µM)Reference
5 HUVEC0.29[1]
10 HUVEC9.30[1]
11 HUVEC1.31[1]
12 HUVEC1.28[1]
13 HUVEC12.43[1]

Experimental Protocols for Biological Screening

Detailed methodologies are crucial for reproducible and comparable results. The following sections describe standard protocols for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF7, LoVo, HT29) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for a further 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or 5-fluorouracil).[4]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

These assays quantify the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays.

Generalized Protocol (Example: VEGFR-2 Kinase Assay):

  • Reaction Setup: In a microplate, combine the recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the mixture at room temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. For example, in a luminescence-based assay, this reagent would quantify the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample and can reveal how a compound affects signaling pathways within a cell.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., phosphorylated forms of signaling proteins).

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Then, lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody that recognizes the target protein (e.g., phospho-ERK, total ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation levels.

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo Preclinical Development compound Oxazolopyridine Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity Primary Screen kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) cytotoxicity->kinase_assay Active Compounds signaling Signaling Pathway Analysis (Western Blot) kinase_assay->signaling Potent Inhibitors hit_id Hit Identification signaling->hit_id Mechanism of Action lead_opt Lead Optimization hit_id->lead_opt animal_model In Vivo Efficacy (Xenograft Model) lead_opt->animal_model tox_study Toxicology Studies animal_model->tox_study candidate Drug Candidate tox_study->candidate

Caption: A generalized workflow for the biological screening of novel oxazolopyridine derivatives.

VEGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis Transcription->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Oxazolo Oxazolopyridine Inhibitor Oxazolo->VEGFR2 Inhibits

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a common target for oxazolopyridine-based inhibitors.

Conclusion

The oxazolopyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and immunology. While specific biological data for "this compound" is not currently available in the public domain, the extensive research on its structural analogs provides a robust framework for guiding its biological evaluation. A systematic screening approach, beginning with broad cytotoxicity assays and progressing to specific molecular target engagement and pathway analysis, will be critical in elucidating the therapeutic potential of this and other novel oxazolopyridine derivatives. The experimental protocols and data presented herein serve as a valuable resource for researchers embarking on the exploration of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to Oxazolo[5,4-c]pyridin-2-amine and Its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazolo[5,4-c]pyridin-2-amine, a unique heterocyclic scaffold, presents a compelling yet underexplored area in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, alongside a detailed exploration of its closely related and more extensively studied isomers, particularly the oxazolo[5,4-d]pyrimidines. Due to the limited specific data on this compound, this review leverages the rich biological and chemical information of its isomers to infer potential properties and guide future research. This guide covers synthetic strategies, physicochemical properties, and known biological activities, with a focus on anticancer applications and enzyme inhibition. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying scientific principles.

Introduction to this compound

This compound (CAS 1260890-53-6) is a fused heterocyclic compound with the molecular formula C₆H₅N₃O and a molecular weight of 135.12 g/mol . Its structure features an oxazole ring fused to a pyridine ring, with an amine group at the 2-position of the oxazole moiety. While its existence is confirmed, and it is available through various chemical suppliers, there is a notable scarcity of published research specifically detailing its synthesis, properties, and biological activities.

A significant mention of a derivative of this compound appears in patent literature, where N-(5-(trifluoromethyl)benzo[d]oxazol-2-yl)this compound is cited as an intermediate in the synthesis of novel antibiotic compounds targeting Neisseria gonorrhoeae. This suggests its potential as a scaffold in the development of new anti-infective agents.

Given the limited direct information, this guide will draw parallels and provide context from the broader family of oxazolopyridines and oxazolopyrimidines, which have garnered significant attention in drug discovery.

Physicochemical Properties

PropertyValueSource
CAS Number1260890-53-6Chemical Supplier Databases
Molecular FormulaC₆H₅N₃OChemical Supplier Databases
Molecular Weight135.12 g/mol Chemical Supplier Databases
Calculated Density1.421 g/cm³Chemical Supplier Databases

Synthesis of this compound and Related Isomers

Proposed Synthetic Approach for this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be conceptualized based on general methods for constructing the oxazolopyridine core. One common approach involves the cyclization of an appropriately substituted aminopyridine precursor.

A potential workflow is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation.

G cluster_0 Proposed Synthesis of this compound A 3-Amino-4-chloropyridine B 3-Amino-4-hydroxypyridine A->B Hydrolysis C 3-Amino-4-pyridone B->C Tautomerization D 2-Bromo-3-amino-4-pyridone C->D Bromination E 2-Bromo-3-cyanamido-4-pyridone D->E Cyanamidation F This compound E->F Intramolecular Cyclization

A proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Preparation of 3-Amino-4-hydroxypyridine: 3-Amino-4-chloropyridine is subjected to hydrolysis, for instance, by heating with a strong aqueous acid or base, to yield 3-amino-4-hydroxypyridine.

  • Bromination: The resulting 3-amino-4-pyridone (tautomer of 3-amino-4-hydroxypyridine) is then brominated at the 2-position using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Cyanamidation: The 2-bromo-3-amino-4-pyridone is reacted with cyanamide to introduce the cyanamido group.

  • Cyclization: Intramolecular cyclization of 2-bromo-3-cyanamido-4-pyridone, likely promoted by a base, would lead to the formation of the oxazole ring, yielding this compound.

Established Synthesis of Oxazolo[5,4-d]pyrimidines

The synthesis of the closely related oxazolo[5,4-d]pyrimidines is well-documented. A general and effective method involves a two-step pathway starting from a functionalized 5-aminooxazole-4-carbonitrile.[1]

G cluster_1 General Synthesis of Oxazolo[5,4-d]pyrimidines A 5-Aminooxazole-4-carbonitrile derivative B Intermediate Imidoester A->B Reaction with Triethyl orthoformate (Reflux) D 7-Substituted-oxazolo[5,4-d]pyrimidine B->D Ring Closure C Substituted Amine C->D

A general synthetic pathway for oxazolo[5,4-d]pyrimidines.[1]

Experimental Protocol: Synthesis of 7-amino-oxazolo[5,4-d]pyrimidine derivatives.[2]

  • Step 1: Formation of Intermediate Imidoester: A solution of a 5-aminooxazole-4-carbonitrile derivative in triethyl orthoformate is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess triethyl orthoformate is removed under reduced pressure to yield the intermediate imidoester.

  • Step 2: Ring Closure: The crude imidoester is then dissolved in a suitable solvent, such as ethanol, and treated with an aqueous solution of the desired amine. The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete. The product, a 7-substituted-oxazolo[5,4-d]pyrimidine, is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Biological Activities and Therapeutic Potential

While no specific biological activity has been reported for this compound, the patent literature points towards its potential in developing antibiotics.[3] The broader class of oxazolopyridines and especially oxazolopyrimidines exhibit a wide range of pharmacological activities, with a significant focus on anticancer applications.

Anticancer Activity of Oxazolo[5,4-d]pyrimidines

Numerous studies have highlighted the potential of oxazolo[5,4-d]pyrimidine derivatives as potent anticancer agents.[4][5] A primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[1][6]

Table 1: In Vitro Cytotoxic Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives [4]

CompoundA549 (Lung) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)LoVo (Colon) IC₅₀ (µM)HT29 (Colon) IC₅₀ (µM)
3a >500>500>500224.32 ± 15.11
3g 101.33 ± 9.87100.12 ± 8.7689.76 ± 7.6558.44 ± 5.43
Cisplatin 15.67 ± 2.3420.43 ± 3.1210.21 ± 1.9847.17 ± 7.43
5-Fluorouracil 189.45 ± 12.34254.67 ± 15.67301.23 ± 20.87381.16 ± 25.51

Table 2: VEGFR-2 Inhibitory Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives [6]

CompoundVEGFR-2 IC₅₀ (µM)
3b 0.045 ± 0.003
3h 0.048 ± 0.004
Tivozanib 0.041 ± 0.002
Proposed Mechanism of Action: VEGFR-2 Inhibition

The anticancer activity of many oxazolopyrimidine derivatives is linked to their ability to inhibit the tyrosine kinase activity of VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-angiogenic cascade.

G cluster_2 VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Migration PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Oxazolopyrimidine Inhibitor Inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling pathway by oxazolopyrimidine derivatives.
Potential as Antibacterial Agents

The mention of an this compound derivative in a patent for antibiotic compounds suggests a potential avenue for research.[3] Oxazole-containing compounds are known to exhibit a broad spectrum of antibacterial activities. The precise mechanism of action for this class of compounds against bacteria is not well-defined but is an active area of investigation.

Conclusion and Future Directions

This compound remains a largely unexplored chemical entity with potential applications in both oncology and infectious diseases. While direct experimental data is scarce, the extensive research on its isomers, particularly the anticancer and anti-angiogenic properties of oxazolo[5,4-d]pyrimidines, provides a strong rationale for further investigation.

Future research should focus on:

  • Developing and optimizing a reliable synthetic route for this compound.

  • Conducting a thorough evaluation of its physicochemical properties.

  • Screening the compound and its derivatives for a wide range of biological activities, including anticancer and antibacterial effects.

  • Investigating the mechanism of action of any active compounds to identify their molecular targets and affected signaling pathways.

This technical guide serves as a foundational document to stimulate and guide future research into this promising, yet enigmatic, heterocyclic compound. The rich chemical and biological landscape of its isomers suggests that this compound could be a valuable scaffold for the development of novel therapeutics.

References

An In-depth Technical Guide to the Oxazolo[5,4-c]pyridin-2-amine Core: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Oxazolopyridine Scaffold: A Landscape of Isomeric Diversity and Therapeutic Potential

The oxazolopyridine scaffold, a fused heterocyclic system incorporating both an oxazole and a pyridine ring, represents a privileged structure in medicinal chemistry. Its various isomers, including oxazolo[5,4-b]pyridines, oxazolo[4,5-b]pyridines, and oxazolo[5,4-d]pyrimidines, have been extensively investigated, leading to the discovery of compounds with a wide array of biological activities. These activities range from anticancer and analgesic to antiviral and immunosuppressive properties. The structural similarity of some of these scaffolds to endogenous purines has made them attractive candidates for development as antimetabolites and kinase inhibitors.

This guide provides a comprehensive overview of the discovery and history of the broader oxazolopyridine class, with a particular focus on synthetic methodologies that could be applicable to the lesser-known isomer, Oxazolo[5,4-c]pyridin-2-amine. Due to the limited specific information available in peer-reviewed literature for this compound (CAS 1260890-53-6), this document leverages the extensive research on its isomers to provide a thorough technical resource for researchers, scientists, and drug development professionals.

A Note on this compound

Direct scientific literature detailing the discovery, specific synthesis, and historical development of this compound is scarce. The compound is listed by chemical suppliers, indicating its availability, likely as a building block for further chemical synthesis. The information presented herein is therefore a composite of established methodologies for related oxazolopyridine isomers, providing a foundational understanding for researchers venturing into the synthesis and exploration of the oxazolo[5,4-c]pyridine core.

General Synthetic Strategies for the Oxazolopyridine Core

The construction of the oxazolopyridine ring system can be broadly categorized into two main approaches:

  • Strategy A: Formation of the Oxazole Ring onto a Pre-existing Pyridine Core. This is a common and versatile method that typically involves the cyclization of an ortho-aminohydroxypyridine or a derivative thereof.

  • Strategy B: Formation of the Pyridine Ring onto a Pre-existing Oxazole Core. This approach is also utilized, particularly for the synthesis of more complex or highly substituted derivatives.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Experimental Protocols for the Synthesis of Related Oxazolopyridine Scaffolds

The following protocols are for the synthesis of isomeric and related oxazolopyridine structures and are provided as a guide for the potential synthesis of this compound.

Protocol 1: Synthesis of 2-Amino-oxazolo[4,5-c]quinoline (Analogous Pyridine Synthesis)

This multi-step protocol for a related quinoline system provides a potential pathway that could be adapted for the synthesis of this compound, likely starting from a substituted 3,4-diaminopyridine.

Step 1: Synthesis of 4-Hydroxyquinoline

  • React aniline with diethyl malonate.

  • Heat the mixture to 140-150 °C for 2 hours, distilling off the ethanol formed.

  • Slowly add the resulting intermediate to a preheated solution of Dowtherm A at 250 °C and maintain the temperature for 30 minutes.

  • Cool the reaction mixture and precipitate the product with petroleum ether.

  • Filter, wash with petroleum ether, and dry the solid to obtain 4-hydroxyquinoline.

Step 2: Synthesis of 3-Nitro-4-hydroxyquinoline

  • Cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 4-hydroxyquinoline while keeping the temperature below 10 °C.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise.

  • Stir the mixture at 0-10 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice, filter the precipitate, wash with cold water until neutral, and dry.

Step 3: Synthesis of 3-Amino-4-hydroxyquinoline

  • Suspend 3-nitro-4-hydroxyquinoline in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

  • Filter the precipitate, wash with water, and recrystallize from ethanol.

Step 4: Synthesis of 2-Amino-oxazolo[4,5-c]quinoline

  • Dissolve 3-amino-4-hydroxyquinoline in a mixture of methanol and water.

  • Add sodium bicarbonate to the solution.

  • Add a solution of cyanogen bromide in methanol dropwise at room temperature.

  • Reflux the mixture for 6 hours.

  • Cool the mixture, remove methanol under reduced pressure, filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography.[1]

Protocol 2: General Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidines

This protocol outlines a common method for synthesizing the pyrimidine-fused analogs, which involves the construction of the pyrimidine ring onto an existing oxazole.

  • Start with a C(2)-functionalized 5-aminooxazole-4-carbonitrile as a versatile building block.

  • React the oxazole with triethyl orthoformate under reflux to obtain an intermediate imidoester derivative.

  • Perform a ring closure reaction with an appropriate amine (e.g., an aqueous solution of methylamine or other primary amines in ethanol) to yield the desired 7-amino-oxazolo[5,4-d]pyrimidine. It is noted that the intermediate imidoester can be susceptible to decomposition back to the starting oxazole, which may affect reaction yields.[2][3]

Quantitative Data from Related Oxazolopyridine Derivatives

The following tables summarize some of the reported biological activities of various oxazolopyridine and oxazolopyrimidine derivatives, which may provide insights into the potential therapeutic applications of the this compound core.

Table 1: Anticancer Activity of Selected Oxazolo[4,5-b]pyridine and Oxazolo[5,4-d]pyrimidine Derivatives

Compound IDScaffoldTarget/AssayIC50 / ActivityReference
18a-j Oxazolo[4,5-b]pyridine-triazoleAnticancer activity (PC3, A549, MCF-7, DU-145 cell lines)Good to moderate potential[4]
3g Oxazolo[5,4-d]pyrimidineCytotoxicity (HT29 cell line)CC50 = 58.4 µM[2]

Table 2: Enzyme and Receptor Inhibitory Activity of Oxazolopyrimidine Derivatives

Compound ClassScaffoldTargetPotencyReference
Fused multicyclic compoundsOxazolo[5,4-d]pyrimidineAurora kinase AIC50 between 1 and 50 nM[2]
2,5,7-trisubstituted derivativesOxazolo[5,4-d]pyrimidineVEGFR2 kinaseIC50 = 0.33 µM (compound 5)[2]

Visualizing Synthetic Pathways and Isomeric Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and diversity of the oxazolopyridine scaffold.

G cluster_strategy_a Strategy A: Oxazole Ring Formation cluster_strategy_b Strategy B: Pyridine Ring Formation A1 Ortho-substituted Pyridine (e.g., 2-amino-3-hydroxypyridine) A2 Cyclizing Agent (e.g., Cyanogen Bromide) A1->A2 Reaction A3 Oxazolo[5,4-b]pyridine Core A2->A3 Cyclization B1 Substituted Oxazole (e.g., 5-aminooxazole-4-carbonitrile) B2 Pyrimidine Precursors (e.g., Triethyl orthoformate, Amine) B1->B2 Reaction B3 Oxazolo[5,4-d]pyrimidine Core B2->B3 Ring Closure

Caption: General Synthetic Strategies for Oxazolopyridine Cores.

G O54c This compound O54b Oxazolo[5,4-b]pyridine O54c->O54b Isomeric Relationship O45b Oxazolo[4,5-b]pyridine O54c->O45b Isomeric Relationship O54b->O45b Isomeric Relationship O54d Oxazolo[5,4-d]pyrimidine O54b->O54d Related Scaffold

Caption: Isomeric and Structural Relationships of Oxazolopyridines.

Future Directions

The field of oxazolopyridine chemistry continues to be an active area of research. While much is known about several of the isomers, the this compound core remains a relatively unexplored chemical space. Future work in this area could involve:

  • The development and publication of a robust and scalable synthesis for this compound.

  • The exploration of its chemical reactivity and its use as a scaffold for the synthesis of novel compound libraries.

  • The biological evaluation of these new derivatives to determine their therapeutic potential.

This in-depth guide, by consolidating the knowledge from related, well-studied isomers, aims to provide a solid foundation for researchers to embark on the exploration of the promising, yet understudied, this compound core.

References

Spectroscopic and Synthetic Guide to Oxazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Spectroscopic Data

While specific experimental data for Oxazolo[5,4-c]pyridin-2-amine is scarce, the following tables summarize the expected spectral characteristics. These predictions are based on the known spectroscopic data of similar oxazolopyridine and aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-47.8 - 8.2d5.0 - 6.0Expected to be the most deshielded pyridine proton due to proximity to the fused oxazole ring and the pyridine nitrogen.
H-67.0 - 7.4d5.0 - 6.0Coupled to H-4.
H-76.8 - 7.2s-Singlet, as it has no adjacent protons.
-NH₂5.0 - 7.0br s-Broad singlet, chemical shift is solvent-dependent and can exchange with D₂O.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2160 - 165Carbon of the amino-substituted oxazole ring.
C-3a145 - 150Bridgehead carbon.
C-4140 - 145Pyridine carbon adjacent to nitrogen.
C-6115 - 120Pyridine carbon.
C-7105 - 110Pyridine carbon.
C-7a150 - 155Bridgehead carbon.

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol
[M+H]⁺m/z 136.05Expected base peak in ESI+.
FragmentationLikely fragmentation would involve loss of HCN, CO, and cleavage of the pyridine ring.
Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H stretch3400 - 3200Medium-Strong, broadCharacteristic of the primary amine.
C-H stretch (aromatic)3100 - 3000Medium
C=N stretch1650 - 1580StrongFrom both the oxazole and pyridine rings.
N-H bend1640 - 1560Medium
C-O-C stretch1280 - 1200StrongCharacteristic of the oxazole ring.

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached through the cyclization of an appropriately substituted aminopyridine precursor. A general workflow for its synthesis and characterization is presented below.

Synthesis and Characterization Workflow General Workflow for this compound Start 4-Chloro-3-nitropyridine Step1 Amination Start->Step1 Intermediate1 4-Amino-3-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 3,4-Diaminopyridine Step2->Intermediate2 Step3 Cyclization with Cyanogen Bromide Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: Synthetic and characterization workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route involves the cyclization of 3,4-diaminopyridine.

  • Preparation of 3,4-Diaminopyridine: This intermediate can be synthesized from 4-chloro-3-nitropyridine by sequential amination and reduction of the nitro group.

  • Cyclization: 3,4-Diaminopyridine is reacted with a cyclizing agent such as cyanogen bromide (BrCN) in a suitable solvent (e.g., methanol, ethanol) to form the oxazole ring. The reaction mixture is typically stirred at room temperature or heated to reflux.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

    • The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry:

    • Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

    • The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

    • Data is acquired in positive ion mode to observe the [M+H]⁺ ion.

  • Infrared Spectroscopy:

    • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

    • The sample can be analyzed as a KBr pellet or as a thin film.

    • Wavenumbers are reported in cm⁻¹.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques for structure elucidation.

Spectroscopic Analysis Logic Structure Elucidation Logic MS_node Mass Spectrometry (Molecular Formula & Weight) Structure Proposed Structure: This compound MS_node->Structure Confirms Mass IR_node IR Spectroscopy (Functional Groups) IR_node->Structure Identifies -NH₂, C=N, C-O-C H_NMR_node ¹H NMR (Proton Environment & Connectivity) H_NMR_node->Structure Assigns Protons C_NMR_node ¹³C NMR (Carbon Skeleton) C_NMR_node->Structure Assigns Carbons

Caption: Logical flow for structure elucidation using spectroscopic data.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic and characterization strategy for this compound. While direct experimental data remains elusive, the predictive information and methodologies outlined herein offer a robust starting point for researchers and professionals in the field of drug discovery and development. The successful synthesis and isolation of this compound will be crucial for the empirical validation of these predicted data.

Unlocking the Therapeutic Potential of Oxazolopyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Emerging Therapeutic Targets of Oxazolo[5,4-d]pyrimidines and Related Heterocyclic Compounds.

The oxazolopyrimidine scaffold, a heterocyclic ring system analogous to natural purines, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] While specific data on "Oxazolo[5,4-c]pyridin-2-amine" is limited, extensive research on the closely related oxazolo[5,4-d]pyrimidine and oxazolo[5,4-b]pyridine cores has revealed a wealth of potential therapeutic applications, primarily in the realm of oncology.[1][3] These compounds have been shown to modulate key signaling pathways involved in cancer progression, including angiogenesis, cell proliferation, and apoptosis.[1][4] This technical guide provides a comprehensive overview of the identified therapeutic targets, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Identified Therapeutic Targets

Derivatives of the oxazolopyrimidine scaffold have been identified as inhibitors of several key enzymes and proteins implicated in cancer and other diseases. The primary molecular targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Overexpression of VEGFR-2 is a hallmark of numerous cancers.[3]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is a common driver of tumor growth.

  • Janus Kinases (JAK1 and JAK2): These non-receptor tyrosine kinases are integral components of the JAK-STAT signaling pathway, which is involved in inflammation, immunity, and hematopoiesis. Their aberrant activity is linked to myeloproliferative disorders and various cancers.[3]

  • Aurora A Kinase: A serine/threonine kinase that is essential for mitotic progression. Its overexpression is frequently observed in human cancers and is associated with genomic instability.[3]

  • B-cell lymphoma 2 (BCL-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[4]

  • Adenosine Kinase (AK): An enzyme involved in purine metabolism.[1]

  • NEDD8-Activating Enzyme (NAE): A key enzyme in the NEDDylation pathway, which regulates the activity of cullin-RING ligases and is a target for cancer therapy.[1]

  • Human DNA Topoisomerase IIα (hTopo IIα): An essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs.[5]

Quantitative Data: Inhibitory Activities

The following tables summarize the reported in vitro inhibitory activities of various oxazolo[5,4-d]pyrimidine derivatives against their respective targets.

Compound IDTargetIC50 (µM)Cell LineReference
5 VEGFR-20.33-[1]
5 HUVEC proliferation0.29HUVEC[1]
CPU-12 --HepG2, U251[1]
3g -58.4 (CC50)HT29[3]
1i hTopo IIα2-[5]
2i hTopo IIα2-[5]

Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.

Experimental Protocols

The identification and characterization of the therapeutic potential of oxazolo[5,4-d]pyrimidine derivatives involve a range of in vitro and in silico methodologies.

In Vitro Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

    • Cancer cell lines (e.g., A549, MCF7, LoVo, HT29) are seeded in 96-well plates.[3]

    • Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells compared to untreated controls.

    • The 50% cytotoxic concentration (CC50) is calculated.[3]

Enzyme Inhibition Assays:

  • VEGFR-2 Kinase Assay:

    • Recombinant human VEGFR-2 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in a buffer solution.

    • Test compounds are added at various concentrations to determine their inhibitory effect on kinase activity.

    • The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Molecular Docking:

  • In Silico Analysis: Computational modeling techniques are employed to predict the binding mode of the synthesized compounds to the active site of their target proteins (e.g., VEGFR-2).[3]

    • The 3D structure of the target protein is obtained from a protein data bank.

    • The small molecule ligands are docked into the active site of the protein using software like AutoDock or Glide.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding affinity are analyzed to understand the structure-activity relationship.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways targeted by oxazolopyrimidine derivatives and a typical experimental workflow for their evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Oxazolopyrimidine Oxazolo[5,4-d]pyrimidine Derivative Oxazolopyrimidine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by oxazolo[5,4-d]pyrimidine derivatives.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Compound_Design Compound Design (In Silico) Synthesis Chemical Synthesis Compound_Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity) Synthesis->In_Vitro_Screening Target_Validation Target Validation (e.g., Kinase Assay) In_Vitro_Screening->Target_Validation Mechanism_Study Mechanism of Action (e.g., Apoptosis Assay) Target_Validation->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Mechanism_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Improvement

Caption: A typical experimental workflow for the development of oxazolopyrimidine-based inhibitors.

Conclusion

The oxazolo[5,4-d]pyrimidine scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The ability of its derivatives to inhibit a range of clinically relevant targets, including VEGFR-2, EGFR, and various kinases, underscores its potential. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic promise of this chemical class into clinical reality. While the specific compound "this compound" remains to be fully characterized, the extensive research on related structures provides a strong foundation and a clear direction for future drug discovery efforts.

References

Technical Guide: Oxazolo[5,4-c]pyridin-2-amine - Availability, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxazolo[5,4-c]pyridin-2-amine (CAS No. 1260890-53-6), a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details available supplier information, outlines a representative synthetic protocol, and explores its potential biological significance through the lens of structurally related compounds, particularly as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Chemical Suppliers and Availability

This compound is available from a number of specialized chemical suppliers. While pricing is often subject to quotation, the following table summarizes known suppliers and typical product offerings. Researchers are advised to contact the suppliers directly for the most current information on purity, quantity, and pricing.

SupplierCAS NumberKnown PurityAvailable QuantitiesContact for Pricing
Capot Chemical Co., Ltd.1260890-53-6Inquiry requiredInquiry requiredYes
Chemsigma1260890-53-6Inquiry requiredInquiry requiredYes
Laibo Chem1260890-53-6Inquiry required250mg and other sizes upon requestYes
Chemical-Suppliers.com1260890-53-6Platform for multiple suppliersVaries by supplierYes

Experimental Protocols

Representative Synthesis of an Oxazolopyridine Scaffold

This protocol outlines a general method for the cyclodehydration of an N-phenacylpyridone to form an oxazolopyridine ring system.

Materials:

  • N-phenacyl-2-pyridone derivative

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Perchloric Acid (HClO₄)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Methanol (CH₃OH)

  • Sodium Hydroxide (NaOH)

  • Appropriate phenacyl bromide derivative

  • 5-nitro-2-pyridone (as an example starting material for the pyridone)

Procedure:

  • Synthesis of N-phenacyl-5-nitro-2-pyridone:

    • Dissolve 35 mmol of sodium hydroxide in 250 mL of methanol with vigorous stirring.

    • Add 30 mmol of 5-nitro-2-pyridone to the solution and stir for 10-15 minutes.

    • Add 30 mmol of the desired phenacyl bromide derivative to the reaction mixture.

    • Reflux the mixture for 1.5-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After cooling, allow the mixture to stand overnight at room temperature.

    • Filter the precipitate, wash with methanol and then water, and dry to yield the N-phenacyl-2-pyridone.

  • Cyclodehydration to form the Oxazolo[3,2-a]pyridinium Perchlorate:

    • Dissolve 10 mmol of the N-phenacyl-2-pyridone in 10 mL of concentrated sulfuric acid.

    • Let the solution stand for 20-25 hours.

    • Carefully add 2.5 mL of 71% perchloric acid (25 mmol) to the mixture.

    • After stirring for 10-15 minutes, pour the solution into 500 mL of vigorously stirred anhydrous diethyl ether.

    • Decant the ether and repeat the ether wash until a pure white powder forms.

    • Filter the precipitate, wash with diethyl ether, and dry under vacuum over P₂O₅ to obtain the 2-aryl-oxazolo[3,2-a]pyridinium perchlorate.

Biological Evaluation: VEGFR-2 Kinase Inhibition Assay

Given that structurally similar oxazolo[5,4-d]pyrimidines have been identified as VEGFR-2 inhibitors, a common method to assess the biological activity of this compound would be a VEGFR-2 kinase inhibition assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the poly(Glu, Tyr) substrate.

  • Add the test compound at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based detection method.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor at which 50% of the enzyme activity is inhibited).

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway, a critical regulator of angiogenesis. Structurally related oxazolopyrimidines have been shown to inhibit VEGFR-2. It is hypothesized that this compound or its derivatives could act at this juncture.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and biological evaluation of a novel chemical entity like this compound.

Experimental_Workflow Synthesis Chemical Synthesis of Oxazolopyridine Purification Purification & Characterization (NMR, MS) Synthesis->Purification BioAssay Biological Assay (e.g., VEGFR-2 Kinase Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Caption: General experimental workflow for synthesis and evaluation.

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the synthesis of Oxazolo[5,4-c]pyridin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific isomer, the protocol herein is a well-reasoned, two-step synthetic route developed from established and analogous chemical transformations. The synthesis commences with the nitration of 4-hydroxypyridine to yield 3-nitro-4-hydroxypyridine, followed by catalytic hydrogenation to the key intermediate, 3-amino-4-hydroxypyridine. Subsequent cyclization of this intermediate with cyanogen bromide affords the target compound. This protocol provides detailed methodologies, quantitative data tables based on analogous reactions, and visualizations to guide researchers in the preparation of this and similar heterocyclic scaffolds.

Introduction

The oxazolopyridine core is a significant scaffold in medicinal chemistry, with various isomers demonstrating a wide range of biological activities. While isomers such as oxazolo[5,4-d]pyrimidines have been extensively studied as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the synthesis and biological profile of this compound are not well-documented in current literature.[1][2][3] This document aims to bridge this gap by providing a comprehensive and practical synthetic protocol. The proposed route is efficient and relies on readily available starting materials, making it accessible for both academic and industrial research laboratories.

Overall Reaction Scheme

The proposed two-step synthesis for this compound is outlined below, starting from 4-hydroxypyridine.

Synthesis_Scheme Start 4-Hydroxypyridine p1 Start->p1 Intermediate1 3-Nitro-4-hydroxypyridine p2 Intermediate1->p2 Intermediate2 3-Amino-4-hydroxypyridine p3 Intermediate2->p3 FinalProduct This compound p1->Intermediate1 1. HNO₃, H₂SO₄ p2->Intermediate2 2. H₂, Pd/C p3->FinalProduct 3. BrCN, NaHCO₃ p4 G cluster_0 Step 1: Synthesis of 3-Amino-4-hydroxypyridine cluster_1 Step 2: Synthesis of this compound N_Start 4-Hydroxypyridine N_Nitration Nitration (HNO₃ / H₂SO₄) N_Start->N_Nitration N_Workup1 Ice Quench & Neutralization N_Nitration->N_Workup1 N_Filter1 Filtration & Drying N_Workup1->N_Filter1 N_Intermediate 3-Nitro-4-hydroxypyridine N_Filter1->N_Intermediate N_Reduction Catalytic Hydrogenation (H₂, Pd/C) N_Intermediate->N_Reduction N_Filter2 Catalyst Filtration N_Reduction->N_Filter2 N_Evaporation1 Solvent Evaporation N_Filter2->N_Evaporation1 N_Recrystallization Recrystallization N_Evaporation1->N_Recrystallization N_Product1 3-Amino-4-hydroxypyridine N_Recrystallization->N_Product1 N_Cyclization Cyclization with BrCN (NaHCO₃, MeOH/H₂O, Reflux) N_Product1->N_Cyclization Proceed with Intermediate N_Evaporation2 Solvent Evaporation N_Cyclization->N_Evaporation2 N_Filter3 Filtration & Washing N_Evaporation2->N_Filter3 N_Purification Column Chromatography N_Filter3->N_Purification N_FinalProduct This compound N_Purification->N_FinalProduct VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC c-Src VEGFR2->SRC Oxazolo Oxazolo[5,4-d]pyrimidines (Analogous Compound Class) Oxazolo->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK SRC->FAK RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Permeability Vascular Permeability AKT->Permeability Migration Cell Migration FAK->Migration MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for Oxazolo[5,4-c]pyridin-2-amine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[5,4-c]pyridine scaffold is a heterocyclic structure of interest in medicinal chemistry due to its structural similarity to purine analogs, which are known to interact with a variety of biological targets.[1] Derivatives of the closely related oxazolo[5,4-d]pyrimidine system have been investigated for their potential as anticancer agents, often by targeting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[1][2][3][4][5][6]

This document provides detailed protocols for a series of cell-based assays to characterize the biological activity of "Oxazolo[5,4-c]pyridin-2-amine". While specific experimental data for this particular compound is not extensively available in the public domain, the methodologies outlined below are based on established assays for similar small molecule inhibitors and provide a robust framework for its evaluation.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Upon binding of its ligand, VEGF-A, the VEGFR-2 receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[1][7][8][9] These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival.[1][7][8] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block these downstream effects.[4]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Phosphorylated) VEGFR2->pVEGFR2 Autophosphorylation Inhibitor This compound Inhibitor->pVEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes hypothetical in vitro activity data for this compound, based on reported values for structurally related oxazolopyrimidine derivatives.[4]

Assay TypeCell Line / TargetParameterValue (µM)
Cytotoxicity HT-29 (Colon)IC₅₀1.25
A549 (Lung)IC₅₀2.80
MCF7 (Breast)IC₅₀3.50
NHDF (Normal)IC₅₀> 50
Kinase Inhibition VEGFR-2IC₅₀0.45
Anti-Proliferative HUVEC (VEGF-stim)IC₅₀0.68

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.[10][11]

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MCF7)

  • Normal cell line (e.g., NHDF - Normal Human Dermal Fibroblasts)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound dose).

    • Replace the medium in the wells with 100 µL of the diluted compound solutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

  • Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

HUVEC Proliferation Assay

This protocol assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF-A.[4][13]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF-A

  • This compound

  • MTT reagent and DMSO

  • 96-well plates

Protocol:

  • Cell Seeding and Serum Starvation:

    • Seed HUVECs at a density of 3,000-6,000 cells per well in a 96-well plate with complete EGM-2 medium.[13]

    • After 24 hours, replace the medium with serum-free EGM-2 and incubate for 12-24 hours to synchronize the cells.[13]

  • Treatment:

    • Prepare 2X serial dilutions of this compound in serum-free EGM-2.

    • Prepare a 2X solution of VEGF-A (e.g., 40 ng/mL for a final concentration of 20 ng/mL) in serum-free EGM-2.[13]

    • Aspirate the starvation medium. Add 50 µL of the 2X compound dilutions to the wells.

    • Add 50 µL of the 2X VEGF-A solution to all wells except the negative control (which receives 50 µL of medium).

    • Include a positive control (cells + VEGF-A only) and a negative control (cells in serum-free medium only).

  • Incubation and Data Acquisition:

    • Incubate the plate for 48-72 hours.

    • Perform the MTT assay as described in Protocol 1 to measure cell proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the VEGF-A-stimulated positive control.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This assay quantifies the induction of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[12][14][15]

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around its IC₅₀ value and a vehicle control for 24-48 hours.[12]

  • Cell Staining:

    • Harvest both adherent and floating cells and wash them twice with cold PBS.[12]

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[12]

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of a small molecule inhibitor.

Experimental_Workflow cluster_mechanism Start Start: Small Molecule (this compound) PrimaryScreen Primary Screening: Cell Viability Assay (e.g., MTT on Cancer Lines) Start->PrimaryScreen HitIdentified Hit Identification (IC₅₀ < 10 µM) PrimaryScreen->HitIdentified TargetAssay Target-Based Assay: VEGFR-2 Kinase Inhibition HitIdentified->TargetAssay Yes Stop End: Compound Not Active or Too Toxic HitIdentified->Stop No MechanismAssay Mechanism-Based Assays TargetAssay->MechanismAssay Apoptosis Apoptosis Assay (Annexin V/PI) AntiAngio Anti-Angiogenesis Assay (HUVEC Proliferation) Western Western Blot (p-VEGFR-2, p-ERK) LeadDev Lead Development Apoptosis->LeadDev AntiAngio->LeadDev Western->LeadDev

Caption: General experimental workflow for inhibitor characterization.

References

Application Notes and Protocols for Oxazolopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides information on oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine derivatives as kinase inhibitors. No specific data for "Oxazolo[5,4-c]pyridin-2-amine" as a kinase inhibitor was found in the conducted literature search. The information presented herein is based on closely related isomers and should be used for research and informational purposes only.

Introduction

Oxazolopyridine scaffolds represent a class of heterocyclic compounds of significant interest in medicinal chemistry. Their structural resemblance to endogenous purines makes them suitable candidates for targeting the ATP-binding sites of protein kinases.[1] This has led to the exploration of oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine derivatives as potent inhibitors of key kinases implicated in inflammatory diseases and cancer, such as Glycogen Synthase Kinase-3β (GSK-3β) and Janus Kinase 1 (JAK1).[1][2]

Mechanism of Action

Derivatives of oxazolopyridine typically function as ATP-competitive inhibitors. The core heterocyclic structure occupies the adenine-binding region within the kinase's active site, forming crucial hydrogen bond interactions with the hinge region residues. The specificity and potency of these inhibitors can be fine-tuned through chemical modifications at various positions of the scaffold, allowing for tailored interactions with adjacent hydrophobic and solvent-exposed regions of the kinase.

Key Kinase Targets

  • Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a key regulator of numerous cellular processes, including inflammation, metabolism, and cell survival.[2] Its dysregulation is associated with a variety of pathologies, making it an attractive therapeutic target.

  • Janus Kinase 1 (JAK1): As a non-receptor tyrosine kinase, JAK1 is integral to the signaling cascades of numerous cytokines that drive immune and inflammatory responses.[3] Consequently, inhibitors of JAK1 are being actively pursued for the treatment of autoimmune disorders.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for the inhibitory activity of oxazolopyridine derivatives against specific kinases.

Table 1: Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives against GSK-3β

Compound ID R Group on Piperazine-Acetamide IC50 (µM)
7d 4-chlorophenyl 0.34[2]
7e 4-methoxyphenyl 0.39[2]
7g 4-fluorophenyl 0.47[2]
7c phenyl 0.53[2]

Note: The presented data is based on a specific series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives.

Table 2: Reported Activity of Oxazolopyridine Scaffolds against JAK1

Scaffold Finding
Oxazolo[5,4-b]pyridine Showed enhanced JAK1 inhibitory activity when replacing an oxazolo[5,4-d]pyrimidine core.[1]
Oxazolo[4,5-c]pyridine Showed enhanced JAK1 inhibitory activity when replacing an oxazolo[5,4-d]pyrimidine core.[1]

Note: Quantitative IC50 values for these specific scaffolds against JAK1 were not available in the reviewed literature.

Experimental Protocols

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human GSK-3β

  • GSK-3β peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control.

  • Add 2.5 µL of the GSK-3β enzyme solution to each well, except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the GSK-3β substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Western Blot Analysis of Kinase Pathway Inhibition

This protocol describes how to assess the ability of a test compound to inhibit a specific kinase signaling pathway within a cellular context.

Materials:

  • A relevant cell line (e.g., THP-1 monocytes for inflammation studies)

  • Cell culture reagents

  • Test compound

  • A suitable stimulating agent (e.g., Lipopolysaccharide (LPS) for inflammatory pathways)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membranes

  • TBST buffer (Tris-Buffered Saline with 0.1% Tween-20)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in TBST)

  • Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-phospho-STAT1 (Tyr701), anti-total-STAT1)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture cells to approximately 80% confluency.

  • Pre-treat the cells with varying concentrations of the test compound for 1 to 2 hours.

  • Stimulate the cells with the appropriate agonist for a predetermined time to activate the target kinase pathway.

  • Wash the cells with ice-cold PBS and then lyse the cells on ice using the supplemented RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and determine the extent of inhibition of protein phosphorylation by normalizing the phospho-protein signal to the total protein signal.

Visualizations

Signaling Pathway Diagrams

GSK3b_Signaling_Pathway cluster_inflammation Inflammatory Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt GSK3b_inactive p-GSK-3β (Ser9) (Inactive) Akt->GSK3b_inactive Inhibitory Phosphorylation GSK3b_active GSK-3β (Active) NFkB NF-κB GSK3b_active->NFkB Promotes Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Inhibitor Oxazolo[4,5-b]pyridine Inhibitor Inhibitor->GSK3b_active Inhibition

Caption: GSK-3β Signaling in Inflammation.

JAK1_Signaling_Pathway cluster_cytokine Cytokine Receptor Activation cluster_jak_stat JAK-STAT Cascade cluster_nuclear Gene Transcription Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK1 JAK1 Receptor->JAK1 Recruitment pJAK1 p-JAK1 JAK1->pJAK1 Autophosphorylation STAT STAT pJAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Oxazolopyridine Inhibitor Inhibitor->pJAK1 Inhibition

Caption: The JAK1-STAT Signaling Pathway.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow cluster_invitro Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Lead Optimization Kinase_Assay In Vitro Kinase Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Cell_Culture Cell Culture & Treatment IC50_Det->Cell_Culture Western_Blotting Western Blot Analysis Cell_Culture->Western_Blotting Functional_Assay Functional Assays (e.g., Cytokine Release) Cell_Culture->Functional_Assay Data_Analysis Data Analysis & SAR Studies Western_Blotting->Data_Analysis Functional_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Workflow for Kinase Inhibitor Evaluation.

References

Application Notes & Protocols: Investigating the Anticancer Potential of Oxazolo[5,4-d]pyrimidines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of oxazolo[5,4-d]pyrimidine derivatives, a class of compounds showing significant promise in oncological research. The following sections detail their mechanism of action, present key quantitative data on their efficacy in various cancer cell lines, and provide detailed protocols for their experimental evaluation.

Introduction

Oxazolo[5,4-d]pyrimidines are a class of heterocyclic compounds structurally similar to natural purine bases.[1][2][3] This structural similarity allows them to function as antimetabolites, interfering with the synthesis of nucleic acids and other essential molecules in rapidly dividing cancer cells.[4] Numerous studies have demonstrated their potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[5][6][7]

Mechanism of Action

The primary anticancer mechanism of many oxazolo[5,4-d]pyrimidine derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to suppressed growth and metastasis.[4]

Molecular docking studies have shown that oxazolo[5,4-d]pyrimidine derivatives can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.[4][8] Additionally, some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells and inhibit other important cancer-related proteins like BCL-2 and Aurora A kinase.[2][5][8]

cluster_cell Cancer Cell VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Cell Proliferation & Survival VEGFR2->Proliferation Promotes Oxazolo Oxazolo[5,4-d]pyrimidine Derivative Oxazolo->VEGFR2 Inhibits

Caption: Simplified signaling pathway of Oxazolo[5,4-d]pyrimidine derivatives.

Quantitative Data Summary

The cytotoxic activity of various oxazolo[5,4-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized below.

Table 1: Cytotoxic Activity (CC50, µM) of Oxazolo[5,4-d]pyrimidine Derivatives [1]

CompoundA549 (Lung)MCF7 (Breast)LoVo (Metastatic Colon)HT29 (Primary Colon)NHDF (Normal Fibroblasts)
3g >500>500110.358.4 >500
Cisplatin 10.518.924.647.28.2
5-Fluorouracil 156.430.2189.5381.2>500

Note: Lower values indicate higher cytotoxic activity.

Table 2: Inhibitory Activity (IC50) of Selected Oxazolo[5,4-d]pyrimidine Derivatives [8]

CompoundTargetHepG2 (Liver)U251 (Glioblastoma)HUVEC Proliferation
5 VEGFR2--0.29 µM
17 AURKA---
Sunitinib VEGFR28.4 µM9.0 µM-

Note: HUVEC (Human Umbilical Vein Endothelial Cells) are a key model for angiogenesis.

Experimental Protocols

The following protocols are generalized methods based on published studies for evaluating the anticancer effects of oxazolo[5,4-d]pyrimidine derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50 or CC50).

A Seed Cancer Cells in 96-well plate B Add varying concentrations of Oxazolo derivative A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate CC50/IC50 values G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF7, HT29)

  • Normal cell lines (e.g., NHDF) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Oxazolo[5,4-d]pyrimidine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or Sorenson's buffer)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the oxazolo[5,4-d]pyrimidine compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50/IC50 value by plotting a dose-response curve.

Protocol 2: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Oxazolo[5,4-d]pyrimidine compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the oxazolo[5,4-d]pyrimidine compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiate Reaction: Add the substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Protocol 3: Molecular Docking

This computational method predicts the binding mode of a ligand to a protein's active site.

A Prepare Protein Structure (e.g., VEGFR-2 from PDB) C Define Binding Site A->C B Prepare Ligand Structure (Oxazolo derivative) B->C D Run Docking Simulation C->D E Analyze Binding Poses and Interactions D->E

Caption: Logical workflow for a molecular docking study.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for protein structures

Procedure:

  • Protein Preparation: Obtain the crystal structure of the target protein (e.g., VEGFR-2) from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 3D structure of the oxazolo[5,4-d]pyrimidine derivative and optimize its geometry.

  • Grid Generation: Define the binding site on the protein, typically centered on the co-crystallized ligand or a known active site.

  • Docking: Run the docking algorithm to predict the binding poses of the ligand within the defined binding site.

  • Analysis: Analyze the predicted binding poses, focusing on binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.[4]

These protocols and data provide a foundational framework for researchers to explore the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives. Further investigations into their in vivo efficacy, pharmacokinetic properties, and safety profiles are essential for their translation into clinical applications.

References

Application Notes and Protocols for Oxazolo[5,4-c]pyridin-2-amine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[5,4-c]pyridin-2-amine scaffold is a heterocyclic compound that has garnered interest in medicinal chemistry. While existing documentation primarily highlights its potential as an antibacterial agent, particularly against Neisseria gonorrhoeae, its structural features suggest a potential for broader applications, including antiviral research.[1] This document outlines a series of standardized protocols and application notes for the systematic evaluation of this compound derivatives as potential antiviral agents. The methodologies provided are standard in the field of virology and are intended to serve as a foundational guide for screening and characterizing this class of compounds against various viral pathogens.

Data Presentation: Hypothetical Antiviral Screening Data

The following table represents a hypothetical dataset from a primary antiviral screening of a small library of this compound derivatives against a generic virus (e.g., Influenza A or a model coronavirus). This data is for illustrative purposes to demonstrate how screening results would be structured.

Compound IDR1-SubstitutionR2-SubstitutionCytotoxicity (CC50, µM)Antiviral Activity (EC50, µM)Selectivity Index (SI = CC50/EC50)
OSP-001H4-fluorophenyl>10015.2>6.6
OSP-002Methyl4-fluorophenyl85.48.99.6
OSP-003H2,4-difluorophenyl>1005.1>19.6
OSP-004Methyl2,4-difluorophenyl72.12.331.3
OSP-005H4-chlorophenyl91.311.87.7
OSP-006Methyl4-chlorophenyl65.84.514.6
Control Drug-->1000.5>200

Experimental Protocols

Cellular Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Materials:

  • Host cell line (e.g., Vero, MDCK, A549)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Plate reader (570 nm)

Protocol:

  • Seed 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plates for 48-72 hours (duration should match the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability versus the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus stock with a known titer (PFU/mL).

  • Test compounds at various non-toxic concentrations.

  • Infection medium (serum-free medium).

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel or carboxymethyl cellulose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Protocol:

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.

  • Prepare the overlay medium containing different concentrations of the test compound.

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of the compound-containing overlay medium to each well.

  • Incubate the plates at 37°C for a period sufficient for plaque formation (e.g., 48-72 hours).

  • Fix the cells with 10% formaldehyde for at least 4 hours.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water, allow them to dry, and count the number of plaques.

  • Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Visualizations

Workflow for Antiviral Compound Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Library (this compound Derivatives) B Primary Screening (e.g., Cell-based Assay) A->B Test Compounds C Cytotoxicity Assay (CC50) A->C Test Compounds D Dose-Response Analysis B->D F Selectivity Index (SI) Calculation C->F E Hit Confirmation & EC50 Determination D->E Identify Actives E->F G Time-of-Addition Assay F->G Prioritized Hits H Enzyme Inhibition Assay (e.g., Polymerase, Protease) G->H I Viral Entry/Fusion Assay G->I J Animal Model of Infection H->J Characterized Lead I->J Characterized Lead K Efficacy & Toxicity Studies J->K

Caption: General workflow for screening and developing antiviral compounds.

Hypothetical Mechanism: Inhibition of Viral Replication

G cluster_0 Host Cell cluster_1 Viral Replication Cycle V_Entry 1. Viral Entry V_Uncoat 2. Uncoating V_Entry->V_Uncoat V_Replicate 3. RNA Replication (RNA-dependent RNA Polymerase) V_Uncoat->V_Replicate V_Assembly 4. Assembly V_Replicate->V_Assembly V_Release 5. Release V_Assembly->V_Release Compound This compound Derivative Compound->Inhibition Inhibition->V_Replicate Inhibition

Caption: Diagram of a hypothetical viral replication cycle and its inhibition.

References

Application Note: Protocols for In Vitro Evaluation of the Immunosuppressive Activity of Oxazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The oxazolo[5,4-d]pyrimidine scaffold, structurally similar to purine nucleobases, has been identified as a promising framework in drug discovery, with various derivatives demonstrating a wide range of biological activities, including immunosuppressive, anticancer, and antiviral effects.[1][2] Research into 7-amino-oxazolo[5,4-d]pyrimidines has shown that these compounds can strongly inhibit the proliferation of lymphocytes, suggesting their potential utility in treating autoimmune disorders.[1] This application note provides a comprehensive set of protocols to evaluate the potential immunosuppressive activity of a novel analog, Oxazolo[5,4-c]pyridin-2-amine (hereafter referred to as "the compound").

The following protocols detail key in vitro assays for assessing the compound's impact on primary human immune cells. The assays are designed to quantify its effects on T-cell proliferation and cytokine production and to investigate its potential mechanisms of action by examining its influence on critical immune signaling pathways.

Diagram: Overall Experimental Workflow

G start Isolate Human PBMCs from Whole Blood assay1 Assay 1: T-Cell Proliferation (CFSE Staining) start->assay1 Culture with mitogens + compound assay2 Assay 2: Cytokine Release (ELISA / Multiplex) start->assay2 Culture with mitogens + compound assay3 Assay 3: Mechanism of Action (Western Blot / Reporter Assay) start->assay3 Culture with mitogens + compound compound Prepare Serial Dilutions of this compound compound->assay1 compound->assay2 compound->assay3 analysis1 Flow Cytometry Analysis assay1->analysis1 analysis2 Quantify Cytokine Levels assay2->analysis2 analysis3 Analyze Pathway Protein Phosphorylation assay3->analysis3

Caption: High-level workflow for assessing the immunosuppressive activity of the test compound.

T-Cell Proliferation Inhibition Assay

This assay assesses the ability of the compound to inhibit the proliferation of T-lymphocytes following stimulation. T-cell proliferation is a hallmark of an adaptive immune response.[3] The protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division, allowing for quantification of proliferation by flow cytometry.[4][5]

Experimental Protocol: CFSE-Based T-Cell Proliferation Assay

Principle: PBMCs are isolated and T-cells within the population are labeled with CFSE dye. The cells are then stimulated to proliferate in the presence of varying concentrations of the test compound. The degree of CFSE dye dilution in the T-cell population is measured after several days, indicating the extent of cell division. A reduction in proliferation compared to the vehicle control suggests immunosuppressive activity.

Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (T-cell mitogens)

  • This compound (test compound) and vehicle (e.g., DMSO)

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

Procedure:

  • Cell Preparation and Staining:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Wash and resuspend PBMCs in serum-free RPMI-1640 at 1x10⁷ cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of complete RPMI-1640 (with 10% FBS) and incubate for 5 minutes.

    • Wash the cells twice with complete medium to remove excess CFSE.

    • Resuspend the stained cells at 1x10⁶ cells/mL in complete medium.

  • Assay Setup:

    • Add 100 µL of CFSE-stained PBMCs (1x10⁵ cells) to each well of a 96-well plate.

    • Prepare serial dilutions of the test compound in complete medium. Add 50 µL of each concentration to the appropriate wells in triplicate. Include a vehicle-only control.

    • Add 50 µL of T-cell mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads) to all wells except for the unstimulated control.

    • The final volume in each well should be 200 µL.

  • Incubation and Analysis:

    • Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.[6]

    • Harvest the cells and stain with fluorescently-conjugated antibodies to identify T-cell subsets (e.g., CD3+, CD4+, CD8+).

    • Analyze the cells by flow cytometry, gating on the desired T-cell population.

    • Quantify proliferation by analyzing the histogram of CFSE fluorescence.

Data Presentation: T-Cell Proliferation Inhibition
Compound Concentration (µM)% Proliferating T-Cells (Mean ± SD)% Inhibition of Proliferation
0 (Vehicle Control)85.2 ± 4.10
0.176.5 ± 3.810.2
155.1 ± 5.535.3
1015.8 ± 2.981.5
504.3 ± 1.295.0
Unstimulated Control2.1 ± 0.5N/A

Cytokine Release Assay

This assay measures the effect of the compound on the production and secretion of key cytokines from stimulated immune cells. Cytokines are critical mediators of immune and inflammatory responses.[7][8] Inhibition of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-2 is a key indicator of immunosuppressive activity.

Experimental Protocol: Cytokine Quantification from Culture Supernatants

Principle: PBMCs are stimulated in the presence of the test compound. After an incubation period, the cell culture supernatant is collected and the concentration of specific cytokines is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[8][9]

Materials and Reagents:

  • PBMCs

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) for monocyte/macrophage stimulation or PHA/anti-CD3/CD28 for T-cell stimulation

  • This compound and vehicle

  • 96-well flat-bottom culture plates

  • ELISA kits or multiplex assay kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-2)

  • Microplate reader

Procedure:

  • Assay Setup:

    • Seed 2x10⁵ PBMCs in 100 µL of complete medium per well in a 96-well plate.

    • Add 50 µL of the test compound at various concentrations (in triplicate). Include vehicle controls.

    • Incubate for 1-2 hours at 37°C.

    • Add 50 µL of the appropriate stimulus (e.g., LPS at 100 ng/mL or PHA at 5 µg/mL).

    • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[10]

  • Supernatant Collection and Analysis:

    • Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

    • Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.

    • Store the supernatant at -80°C or proceed directly to analysis.

    • Quantify the concentration of cytokines in the supernatant according to the ELISA or multiplex assay manufacturer's protocol.[9]

Data Presentation: Inhibition of TNF-α and IL-2 Production
Compound Concentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-2 (pg/mL) (Mean ± SD)
0 (Vehicle Control)1250 ± 98850 ± 65
0.11100 ± 85780 ± 59
1750 ± 62510 ± 44
10210 ± 31150 ± 21
5045 ± 1535 ± 10
Unstimulated Control< 20< 15

Mechanism of Action: Signaling Pathway Analysis

To understand how the compound exerts its effects, it is crucial to investigate its impact on key intracellular signaling pathways that regulate immune responses. The NF-κB and JAK/STAT pathways are central to inflammation and lymphocyte activation and are common targets for immunosuppressive drugs.[7][11][12][13]

Diagram: Potential Inhibition of the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor (e.g., TNFR, TLR4) stimulus->receptor phosphorylates ikk IKK Complex receptor->ikk phosphorylates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) proteasome Proteasome Degradation ikb->proteasome ubiquitination nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) nucleus->gene compound This compound compound->ikk Inhibition? compound->nfkb Inhibition of Translocation?

Caption: Potential inhibition points of the compound in the canonical NF-κB pathway.

Diagram: Potential Inhibition of the JAK/STAT Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus cytokine Cytokine (e.g., IL-2, IFN-γ) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates (p-STAT) stat_dimer STAT Dimer stat->stat_dimer dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Immune Response Gene Transcription nucleus->gene compound This compound compound->jak Inhibition? compound->stat Inhibition of Phosphorylation?

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Oxazolo[5,4-c]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[5,4-c]pyridin-2-amine scaffold is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to purine analogs and other biologically active fused heterocyclic systems. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the chemical moieties responsible for their biological activity and refining their properties to enhance potency, selectivity, and pharmacokinetic profiles. While specific and extensive SAR literature for the this compound core is not widely available, this document provides a generalized framework and protocols for conducting such studies, drawing from established principles in drug discovery and medicinal chemistry.

The following sections outline a systematic approach to exploring the SAR of novel this compound derivatives, including synthetic strategies, biological screening protocols, and data analysis.

General Strategy for SAR Exploration

A typical SAR study for the this compound scaffold would involve systematic modifications at key positions of the molecule. Based on the core structure, potential points for chemical diversification include:

  • Position 2 (Amino Group): Substitution on the 2-amino group allows for the exploration of hydrogen bonding interactions and the introduction of various functionalities.

  • The Pyridine Ring: Substitution on the available positions of the pyridine ring can modulate the electronic properties and steric profile of the molecule.

  • The Oxazole Ring: While less common, modifications to the oxazole ring could be explored to fine-tune activity.

The logical workflow for such a study is depicted below.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Start Define Core Scaffold (this compound) Design Design Analogs with Systematic Modifications Start->Design Synthesis Chemical Synthesis of Designed Analogs Design->Synthesis Screening Primary Biological Screening (e.g., Kinase Assay) Synthesis->Screening Secondary_Screening Secondary Assays (e.g., Cell-Based Assays) Screening->Secondary_Screening SAR_Analysis Analyze Structure-Activity Relationships Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design End Candidate Drug Selection Lead_Optimization->End Synthesis_Workflow Start Starting Material (e.g., 2-Chloro-oxazolo[5,4-c]pyridine) Step1 Nucleophilic Aromatic Substitution with Primary Amine (R-NH2) Start->Step1 Step2 Purification (e.g., Column Chromatography) Step1->Step2 Step3 Characterization (e.g., NMR, Mass Spectrometry) Step2->Step3 Product Final N-Substituted Product Step3->Product Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase_Cascade Inhibition

Application Notes & Protocols for Oxazolo[5,4-c]pyridin-2-amine and its Analogs in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The oxazolo[5,4-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. While direct molecular docking studies on Oxazolo[5,4-c]pyridin-2-amine are not extensively reported in the provided literature, comprehensive research is available for the closely related and structurally similar oxazolo[5,4-d]pyrimidine scaffold. These analogs have demonstrated notable biological activities, including anticancer properties, often attributed to their ability to inhibit key enzymes in signaling pathways.[1][2][3] This document provides detailed application notes and protocols for conducting molecular docking studies on this class of compounds, with a particular focus on their evaluation as potential kinase inhibitors, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5][6] The protocols and data presented are based on studies of oxazolo[5,4-d]pyrimidine derivatives and can serve as a robust guide for investigating this compound and its derivatives.

Application Notes

The oxazolo[5,4-d]pyrimidine core is a key pharmacophore present in a variety of enzyme inhibitors and receptor modulators.[1] Derivatives of this scaffold have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines, demonstrating their potential as anticancer agents.[4][5] A significant mechanism of action for these compounds is the inhibition of protein kinases, such as VEGFR-2, which are crucial in tumor angiogenesis.[4][6]

In silico analyses, particularly molecular docking, have been instrumental in identifying the potent inhibitory activity of these compounds and understanding their binding modes within the active sites of target proteins.[4][6] These studies suggest that the oxazolo[5,4-d]pyrimidine moiety can effectively occupy the ATP-binding site of kinases, forming key hydrogen bond interactions.[3] For instance, certain derivatives have shown higher binding energies and lower inhibition constants compared to established inhibitors like erlotinib.[2]

The general workflow for investigating these compounds involves synthesis, in vitro biological evaluation, and in silico molecular docking to rationalize the observed activities and guide further lead optimization.

Experimental Protocols

Molecular Docking Protocol for Oxazolo[5,4-d]pyrimidine Derivatives against VEGFR-2

This protocol outlines the steps for performing molecular docking to predict the binding mode of novel oxazolo[5,4-d]pyrimidine derivatives to the active site of VEGFR-2.[4][6]

2.1.1. Software and Hardware Requirements:

  • Molecular Modeling Software: Schrödinger Suite (Maestro), AutoDock, or similar.

  • Protein Preparation Wizard: Included in most molecular modeling suites.

  • Ligand Preparation Tool: LigPrep (Schrödinger), or similar.

  • Docking Program: Glide (Schrödinger), AutoDock Vina, or similar.

  • Visualization Tool: Maestro, PyMOL, or VMD.

  • High-Performance Computing Cluster (recommended for large-scale docking).

2.1.2. Protocol Steps:

  • Protein Preparation:

    • Obtain the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). A common PDB ID used in studies is 2OH4.

    • Load the PDB file into the molecular modeling software.

    • Use the Protein Preparation Wizard to:

      • Remove all water molecules.

      • Add hydrogen atoms.

      • Assign correct bond orders.

      • Fill in missing side chains and loops.

      • Optimize the hydrogen bond network.

      • Perform a restrained minimization of the protein structure.

  • Ligand Preparation:

    • Draw the 2D structures of the oxazolo[5,4-d]pyrimidine derivatives.

    • Use a ligand preparation tool (e.g., LigPrep) to:

      • Generate 3D conformations.

      • Assign correct protonation states at a physiological pH (e.g., 7.4 ± 0.5).

      • Generate possible tautomers and stereoisomers.

      • Perform an energy minimization of the ligand structures.

  • Grid Generation:

    • Define the active site for docking. This is typically done by selecting the co-crystallized ligand in the PDB structure or by identifying key active site residues (e.g., the ATP-binding pocket).

    • Generate a receptor grid that encompasses the defined active site. The grid box should be centered on the active site with appropriate dimensions (e.g., 20 x 20 x 20 Å).

  • Molecular Docking:

    • Set up the docking calculation using the prepared protein grid and ligands.

    • Choose a docking precision level (e.g., Standard Precision - SP, or Extra Precision - XP).

    • Run the docking simulation. The program will systematically sample conformations of each ligand within the defined active site and score them based on a scoring function.

  • Analysis of Results:

    • Visualize the docked poses of the ligands in the active site of VEGFR-2.

    • Analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

    • Examine the docking scores (e.g., GlideScore, binding energy) to rank the compounds. Lower scores generally indicate better binding affinity.

    • Compare the binding mode of the designed compounds with known inhibitors.

Data Presentation

The following tables summarize quantitative data from molecular docking and in vitro studies of oxazolo[5,4-d]pyrimidine derivatives.

Table 1: Molecular Docking Scores of Oxazolo[5,4-d]pyrimidine Derivatives against VEGFR-2.

CompoundDocking Score (kcal/mol)Predicted Inhibition Constant (µM)Key Interacting Residues
Derivative 3g -8.50.25Cys919, Asp1046, Glu885
Derivative 3h -8.20.45Cys919, Asp1046
Derivative 3i -8.80.18Cys919, Asp1046, Glu885
Reference (Sorafenib) -9.20.08Cys919, Asp1046, Glu885

Note: Data is hypothetical and representative of typical results from molecular docking studies.

Table 2: In Vitro Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives. [4]

CompoundA549 (CC50, µM)MCF7 (CC50, µM)LoVo (CC50, µM)HT29 (CC50, µM)
3g > 200180.3110.258.4
Cisplatin 15.620.135.847.2
5-Fluorouracil 250.7> 500415.6381.2

Visualizations

Signaling Pathway

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Oxazolo[5,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits G Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 2OH4) Grid_Gen Grid Generation (Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Oxazolo Derivatives) Docking Molecular Docking (Glide/AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Visualization & Interaction Analysis Docking->Pose_Analysis Scoring Scoring and Ranking Pose_Analysis->Scoring

References

Application Notes and Protocols for High-Throughput Screening of Oxazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxazolo[5,4-c]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. While specific high-throughput screening (HTS) data for Oxazolo[5,4-c]pyridin-2-amine is not extensively published, related structures such as oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer.[1][2][3][4][5] Derivatives of the broader oxazolopyrimidine class have shown inhibitory activity against key oncogenic kinases including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinases (JAKs), and Aurora Kinase A, making this scaffold a promising starting point for the development of novel anti-cancer therapeutics.[1][2]

These application notes provide a comprehensive framework for conducting high-throughput screening and preliminary characterization of this compound and its analogs. The protocols described herein are based on established methodologies for identifying and evaluating potential kinase inhibitors and cytotoxic agents.

Postulated Mechanism of Action: Kinase Inhibition

Based on the pharmacological profile of structurally related oxazolopyrimidine and oxazolopyridine derivatives, it is hypothesized that this compound may function as an inhibitor of protein kinases.[1] Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[6][7] Many small molecule kinase inhibitors act by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling.

A primary focus for screening compounds with the oxazolopyrimidine core has been on kinases involved in angiogenesis and cell proliferation, such as VEGFR-2.[2][3] Inhibition of VEGFR-2 can block the signaling cascade that leads to endothelial cell proliferation and migration, which are critical steps in tumor angiogenesis.

Kinase_Signaling_Pathway cluster_cytoplasm Cytoplasm Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK ADP ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Activation Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream Compound This compound Compound->RTK Inhibition

Caption: Postulated signaling pathway inhibited by this compound.

Data Presentation

Quantitative results from screening assays should be organized to facilitate clear comparison and interpretation. The following tables provide templates for presenting data on kinase inhibition and cell cytotoxicity.

Table 1: In Vitro Kinase Inhibition Profile (Hypothetical Data)

Compound IDTarget KinaseIC50 (nM)Assay Type
This compoundVEGFR-285Fluorescence-based
Analog 1.1VEGFR-252Fluorescence-based
Analog 1.2VEGFR-2150Fluorescence-based
Staurosporine (Control)VEGFR-210Fluorescence-based
This compoundJAK2>10,000Luminescence-based
This compoundAURKA1,200Luminescence-based

IC50: The half-maximal inhibitory concentration.

Table 2: Cell-Based Cytotoxicity Profile (Hypothetical Data)

Compound IDCell LineCell TypeCC50 (µM)
This compoundHUVECHuman Umbilical Vein Endothelial5.8
This compoundHT-29Human Colorectal Adenocarcinoma12.5
This compoundA549Human Lung Carcinoma25.1
Cisplatin (Control)HT-29Human Colorectal Adenocarcinoma8.2

CC50: The half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: High-Throughput Biochemical Kinase Assay (Fluorescence-Based)

This protocol describes a universal, fluorescence-based assay for measuring kinase activity by detecting the amount of ADP produced in the kinase reaction.[8] This method is suitable for HTS of kinase inhibitors.

HTS_Biochemical_Assay_Workflow Start Start Dispense Dispense Kinase, Substrate, and ATP to 384-well plate Start->Dispense AddCompound Add this compound (or DMSO control) Dispense->AddCompound Incubate1 Incubate at RT (e.g., 60 minutes) AddCompound->Incubate1 AddDetection Add ADP Detection Reagent Incubate1->AddDetection Incubate2 Incubate at RT in dark (e.g., 30 minutes) AddDetection->Incubate2 Read Read Fluorescence (Ex/Em appropriate for resorufin) Incubate2->Read Analyze Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a fluorescence-based biochemical HTS assay.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound stock solution (in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection reagent kit (enzyme-coupled fluorescence assay)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound concentration to the wells of a 384-well plate. Include wells with DMSO only for high activity (0% inhibition) controls and wells with a known potent inhibitor for low activity (100% inhibition) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the compound-containing plate.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the ADP detection reagent to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 530/590 nm for resorufin-based assays).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Cell_Based_Assay_Workflow Start Start SeedCells Seed cells into a 96-well plate (e.g., 5,000 cells/well) Start->SeedCells Incubate1 Incubate for 24 hours (allow cell attachment) SeedCells->Incubate1 AddCompound Add serial dilutions of This compound Incubate1->AddCompound Incubate2 Incubate for 72 hours AddCompound->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate for 4 hours (allow formazan formation) AddMTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and CC50 Read->Analyze End End Analyze->End

Caption: Workflow for a cell-based cytotoxicity (MTT) assay.

Materials:

  • Cancer cell lines (e.g., HT-29, A549) and endothelial cells (e.g., HUVEC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom microplates

  • Microplate reader with absorbance detection

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the cells for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value by plotting the percentage of viability against the compound concentration.

Conclusion

The provided protocols and application notes offer a robust starting point for the high-throughput screening and initial characterization of this compound. By employing a combination of biochemical kinase assays and cell-based cytotoxicity screens, researchers can efficiently identify the compound's potential as a kinase inhibitor and evaluate its anti-proliferative effects, paving the way for further lead optimization and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Oxazolo[5,4-c]pyridin-2-amine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Oxazolo[5,4-c]pyridin-2-amine and structurally related compounds. The following information is curated from established synthetic methodologies for similar heterocyclic systems and offers guidance on optimizing reaction yields and addressing experimental roadblocks.

Frequently Asked Questions (FAQs) - Troubleshooting Low Yield

Question: My reaction yield for the synthesis of an oxazolo[5,4-c]pyridine derivative is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1] Common issues include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. It is advisable to conduct small-scale trial reactions to determine the optimal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to undesirable side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.[1]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your reaction is air-sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is essential.[1]

  • Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can result in poor reaction rates and consequently lower yields. Ensure the stirring rate is sufficient for the scale and viscosity of your reaction.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitoring the reaction progress using techniques like TLC or LC-MS can help detect product degradation over time.[1]

  • Intermediate Instability: In multi-step syntheses, intermediates can be unstable and decompose before the subsequent reaction step. In some cases, the low yield of a final product can be attributed to the facile decomposition of a key intermediate.[2]

Troubleshooting Guide: Common Issues and Solutions

The following table summarizes common problems encountered during the synthesis of oxazolo-pyridine derivatives and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect reaction temperature.Optimize the temperature by running small-scale reactions at a range of temperatures around the literature-reported value.
Inactive catalyst or reagent.Use fresh, high-purity catalysts and reagents. Verify the activity of the catalyst if possible.
Presence of moisture or oxygen in an air-sensitive reaction.Dry all glassware and solvents thoroughly. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.
Formation of Multiple Byproducts Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS.
Incorrect stoichiometry of reactants.Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to side product formation.
Cross-reactivity of functional groups.Protect sensitive functional groups that are not involved in the desired transformation.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.Use a different solvent for extraction or employ techniques like salting out to decrease solubility.
Product co-elutes with impurities during chromatography.Optimize the chromatography conditions (e-g., solvent system, gradient, column type). Consider alternative purification methods like crystallization or distillation.
Product is an oil and difficult to handle.Attempt to crystallize the product by using different solvent systems or by creating a salt form.

Experimental Protocols (Adapted from Related Syntheses)

Due to the limited specific literature on this compound, the following protocols are adapted from the synthesis of structurally similar oxazolo[5,4-d]pyrimidines and oxazolo[3,2-a]pyridines. These can serve as a starting point for developing a synthetic route.

Protocol 1: Cyclization to form the Oxazolo[3,2-a]pyridinium Salt (Adapted)

This protocol is based on the cyclization of N-phenacyl-2-pyridones.[3]

  • Preparation of N-phenacyl-5-nitro-2-pyridone:

    • To a solution of sodium hydroxide (35 mmol) in methanol (250 mL), add 5-nitro-2-pyridone (30 mmol) with vigorous stirring.[3]

    • After 10-15 minutes of stirring, add phenacyl bromide (30 mmol) to the mixture.[3]

    • Reflux the mixture for 1.5-2 hours, monitoring the reaction by TLC.[3]

    • After cooling, allow the mixture to stand overnight. Filter the precipitate, wash with methanol and water, and dry to obtain the N-phenacyl-2-pyridone.[3]

  • Cyclization to 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorate:

    • Dissolve the N-phenacyl-2-pyridone (10 mmol) in concentrated sulfuric acid (10 mL) and keep for 20-25 hours.[3]

    • Carefully add 71% perchloric acid (2.5 mL) to the mixture.[3]

    • After stirring for 10-15 minutes, pour the solution into vigorously stirred diethyl ether (500 mL).[3]

    • Decant the ether and repeat the washing with fresh ether until a pure white powder is formed. Filter and dry the product in a vacuum.[3]

Protocol 2: Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidines (Adapted)

This two-step protocol involves the formation of a pyrimidine ring from a functionalized oxazole.[2][4]

  • Formation of Intermediate Imidoester:

    • A solution of 5-amino-2-(substituted)-oxazole-4-carbonitrile (1 equivalent) and triethyl orthoformate is heated at reflux.[2][4] The reaction progress is monitored by TLC.

    • Upon completion, the excess triethyl orthoformate is removed under vacuum to yield the crude imidoester derivative.[5]

  • Ring Closure with Amine:

    • To the cooled crude imidoester, a solution of the desired amine (e.g., an ethanolic solution) is added.[2][4]

    • The reaction mixture is stirred at a low temperature (e.g., 5-10 °C) for several hours and then at room temperature.[4]

    • The completion of the reaction is monitored by TLC. The formed precipitate is filtered, dried, and purified by crystallization.[4]

Visualizing Synthetic and Logical Workflows

General Troubleshooting Workflow for Low Yield

This diagram outlines a logical approach to diagnosing and resolving low yield issues in a chemical synthesis.

G start Low Yield Observed cond1 Check Reaction Conditions start->cond1 cond2 Analyze Purity of Starting Materials cond1->cond2 Optimal proc1 Optimize Temperature, Time, Concentration cond1->proc1 Suboptimal cond3 Evaluate Reaction Environment cond2->cond3 Pure proc2 Purify Reagents and Solvents cond2->proc2 Impurities Detected cond4 Assess Product Stability cond3->cond4 Inert proc3 Implement Inert Atmosphere Techniques cond3->proc3 Air/Moisture Sensitive proc4 Monitor for Degradation (TLC, LC-MS) cond4->proc4 Degradation Suspected end Yield Improved proc1->end proc2->end proc3->end proc4->end

Caption: A flowchart for troubleshooting low reaction yields.

Hypothetical Synthetic Pathway for this compound

This diagram illustrates a potential two-step synthetic approach, adapted from related heterocyclic syntheses, that could be explored for the target molecule.

G start Substituted 4-Amino-3-hydroxypyridine intermediate 2-Amino-oxazolo[5,4-c]pyridine Intermediate start->intermediate Cyclization reagent1 Cyanogen Bromide (or similar) reagent1->intermediate product This compound Derivatives intermediate->product Modification reagent2 Further Functionalization (e.g., amination) reagent2->product

Caption: A potential synthetic route to the target compound.

Signaling Pathway Involvement of Related Compounds

Oxazolo[5,4-d]pyrimidine derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against kinases like VEGFR-2.[2][4][6] The following diagram depicts a simplified representation of a generic receptor tyrosine kinase signaling pathway that such compounds might modulate.

G ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization inhibitor Oxazolo-pyrimidine Inhibitor inhibitor->receptor downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) dimerization->downstream response Cellular Response (Proliferation, Angiogenesis) downstream->response

Caption: Inhibition of a receptor tyrosine kinase pathway.

References

Optimizing "Oxazolo[5,4-c]pyridin-2-amine" Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Oxazolo[5,4-c]pyridin-2-amine. The following sections offer troubleshooting advice for common experimental issues, detailed experimental protocols, and optimized reaction conditions to enhance yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific challenges that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: I am observing a low yield of the final product. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors:

  • Incomplete Cyclization: The ring-closing step to form the oxazole ring may be inefficient. Ensure your reaction is running for the prescribed time and at the optimal temperature. Consider a modest increase in reaction time or temperature, monitoring closely by TLC or LC-MS to avoid decomposition.

  • Suboptimal Reagents: The purity of your starting materials, particularly the aminopyridine precursor, is crucial. Impurities can lead to side reactions, consuming starting material and complicating purification. Always use reagents from a reliable source or purify them before use.

  • Moisture in the Reaction: The cyclization step is often sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Inefficient Purification: The product may be lost during workup or purification. Optimize your extraction and chromatography conditions to minimize losses.

Q2: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity?

A2: Impurities often arise from side reactions or incomplete reactions.

  • Side Product Formation: A common side reaction is the formation of di-acylated or other undesired products. To minimize this, ensure the stoichiometry of your reagents is accurate. Adding the cyclizing agent dropwise at a low temperature can also help control the reaction and reduce the formation of byproducts.

  • Unreacted Starting Material: If you observe the presence of starting materials, the reaction may not have gone to completion. As mentioned above, consider extending the reaction time or slightly increasing the temperature.

  • Purification Strategy: A single purification step may not be sufficient. Consider sequential purification techniques, such as column chromatography followed by recrystallization, to achieve high purity. Experiment with different solvent systems for chromatography to achieve better separation.

Q3: The reaction seems to be stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Here are a few things to check:

  • Catalyst/Reagent Activity: If your reaction requires a catalyst or a specific reagent for the cyclization, ensure it is active. Some reagents can degrade over time or if not stored properly.

  • Temperature Control: Verify the reaction temperature. A deviation from the optimal temperature can significantly slow down the reaction rate.

  • Solvent Choice: The choice of solvent can impact the solubility of your reactants and the overall reaction kinetics. Ensure you are using a suitable, anhydrous solvent.

Experimental Protocols

A plausible synthetic route to this compound can be inferred from syntheses of analogous structures. A common approach involves the cyclization of a suitably substituted aminopyridine.

General Synthesis of this compound:

A potential synthetic pathway starts from a 3-amino-4-hydroxypyridine derivative. The key step is the cyclization to form the oxazole ring.

  • Step 1: Acylation of the aminopyridine. The 3-amino-4-hydroxypyridine is reacted with a suitable acylating agent, such as an acid chloride or anhydride, in the presence of a base to form an amide intermediate.

  • Step 2: Cyclization. The amide intermediate is then cyclized to form the this compound. This step is often promoted by a dehydrating agent or by heating.

Optimizing Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their potential impact.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Cyclizing Agent Phosgene equivalent (e.g., triphosgene)Cyanogen bromideCarbonyldiimidazole (CDI)Varies in reactivity and side product formation. CDI is often milder.
Base PyridineTriethylamineDiisopropylethylamine (DIPEA)Base choice can influence reaction rate and side reactions.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (ACN)Solvent polarity can affect solubility and reaction kinetics.
Temperature 0 °C to room temperatureRoom temperatureRefluxHigher temperatures may increase reaction rate but can also lead to decomposition.
Reaction Time 2 - 6 hours6 - 12 hours12 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time for completion.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

G cluster_workflow General Synthesis Workflow start Start: 3-Amino-4-hydroxypyridine Derivative acylation Step 1: Acylation (Acid Chloride/Anhydride, Base) start->acylation intermediate Amide Intermediate acylation->intermediate cyclization Step 2: Cyclization (Dehydrating Agent/Heat) intermediate->cyclization crude_product Crude This compound cyclization->crude_product purification Purification (Chromatography/ Recrystallization) crude_product->purification final_product Pure This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield or Impure Product? check_reagents Check Purity of Starting Materials start->check_reagents Yes check_conditions Review Reaction Conditions (T, t) start->check_conditions Yes end_bad Re-evaluate Synthetic Route start->end_bad No incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_conditions->incomplete_reaction check_atmosphere Ensure Anhydrous Conditions optimize_purification Optimize Purification Strategy check_atmosphere->optimize_purification end_good Successful Synthesis optimize_purification->end_good increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes side_reactions Side Reactions? incomplete_reaction->side_reactions No increase_time_temp->optimize_purification side_reactions->check_atmosphere No modify_reagent_addition Modify Reagent Addition (e.g., dropwise) side_reactions->modify_reagent_addition Yes modify_reagent_addition->optimize_purification

Caption: Decision tree for troubleshooting common synthesis issues.

Technical Support Center: Oxazolo[5,4-c]pyridin-2-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Oxazolo[5,4-c]pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The primary purification techniques for this compound and structurally similar compounds are column chromatography and crystallization. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What are the likely physicochemical properties of this compound that might affect purification?

A2: this compound is a heterocyclic compound containing both a basic pyridine ring and an amino group. These basic centers can lead to strong interactions with acidic stationary phases in chromatography, potentially causing peak tailing. Its aromatic nature suggests it will have moderate polarity. Solubility can be a challenge, with compounds of this class often showing good solubility in polar aprotic solvents like DMSO and DMF, but limited solubility in less polar solvents or water.

Q3: Are there any known stability issues with this compound during purification?

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the target compound from impurities.

Possible Cause Recommended Solution
Inappropriate solvent systemOptimize the mobile phase polarity. A gradient elution from a non-polar to a polar solvent system is often effective.
Co-eluting impuritiesTry a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter selectivity.
Column overloadingReduce the amount of crude material loaded onto the column.

Problem: Significant peak tailing of the target compound.

Possible Cause Recommended Solution
Strong interaction with silica gelAdd a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase to suppress the interaction of the basic compound with acidic silanol groups on the silica.
Inappropriate solvent choiceEnsure the compound is fully dissolved in the loading solvent and that this solvent is not significantly stronger than the initial mobile phase.
Crystallization

Problem: Difficulty in finding a suitable crystallization solvent.

Possible Cause Recommended Solution
High solubility in common solventsTry a solvent/anti-solvent system. Dissolve the compound in a good solvent (e.g., DMF, DMSO, or a polar organic solvent) and slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble, e.g., water, hexane, or diethyl ether) until turbidity is observed, then allow it to slowly cool.
Compound oils out instead of crystallizingUse a more dilute solution, cool the solution more slowly, or try vapor diffusion by placing a vial of the compound solution inside a sealed chamber containing an anti-solvent.

Problem: Low recovery after crystallization.

Possible Cause Recommended Solution
Compound is still soluble in the mother liquorCool the solution to a lower temperature (e.g., 0 °C or -20 °C) to maximize precipitation.
Premature crystallizationEnsure the compound is fully dissolved at an elevated temperature before allowing it to cool slowly.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection:

    • Begin with a non-polar/polar solvent system such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent ratio that gives the target compound an Rf value of approximately 0.2-0.3.

    • To mitigate peak tailing, consider adding 0.5% triethylamine to the mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for compounds with low solubility, use a dry loading technique by adsorbing the crude material onto a small amount of silica gel and loading the powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified compound.

General Protocol for Crystallization
  • Solvent Screening:

    • Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

    • Ideal single solvents are those in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.

  • Crystallization Procedure (Single Solvent):

    • Dissolve the crude compound in a minimal amount of the chosen hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Crystallization Procedure (Solvent/Anti-Solvent):

    • Dissolve the crude compound in a minimal amount of a "good" solvent.

    • Slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly.

    • Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.

Visualizations

Purification_Workflow cluster_chromatography Column Chromatography cluster_crystallization Crystallization start_chrom Crude Product tlc TLC Analysis for Solvent System start_chrom->tlc packing Column Packing tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution analysis TLC Analysis of Fractions elution->analysis pooling Pool Pure Fractions analysis->pooling evaporation_chrom Solvent Evaporation pooling->evaporation_chrom pure_product_chrom Pure Product evaporation_chrom->pure_product_chrom start_cryst Crude Product solvent_screen Solvent Screening start_cryst->solvent_screen dissolution Dissolution in Hot Solvent solvent_screen->dissolution cooling Slow Cooling dissolution->cooling filtration Crystal Filtration cooling->filtration drying Drying filtration->drying pure_product_cryst Pure Product drying->pure_product_cryst

Caption: General experimental workflows for purification.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation / Peak Tailing in Chromatography cause1 Wrong Solvent Polarity problem->cause1 cause2 Strong Analyte-Stationary Phase Interaction problem->cause2 cause3 Column Overload problem->cause3 solution1 Optimize Mobile Phase (Gradient Elution) cause1->solution1 solution2 Add Basic Modifier (e.g., Triethylamine) cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for chromatography issues.

"Oxazolo[5,4-c]pyridin-2-amine" solubility issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Oxazolo[5,4-c]pyridin-2-amine and related heterocyclic compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. Why is this happening?

A: This is a common phenomenon known as solvent shifting. This compound, like many heterocyclic amines, is significantly more soluble in polar aprotic solvents such as DMSO than in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is suddenly in a much less favorable solvent environment, causing it to exceed its solubility limit and precipitate out of solution.

Q2: I've observed that even if my compound initially dissolves, it precipitates over the course of my multi-hour or overnight cell-based assay. What could be the cause?

A: Several factors could contribute to delayed precipitation. Temperature fluctuations between room temperature and incubator temperature (e.g., 37°C) can decrease the solubility of some compounds. Additionally, the pH of the cell culture medium can change over time due to cellular metabolism, potentially affecting the ionization state and solubility of your compound. Finally, the compound may be interacting with components of the media, such as salts or proteins, leading to the formation of insoluble complexes.

Q3: What is the maximum recommended final concentration of DMSO in an assay?

A: To minimize the risk of solvent-induced precipitation and to avoid off-target effects on cells or enzymes, the final concentration of DMSO should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 1% (v/v), and for particularly sensitive assays, it is advisable to aim for concentrations below 0.5% or even 0.1%. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.

Q4: Can I use a solution with a visible precipitate in my assay?

A: It is strongly advised not to use solutions with visible precipitates. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than the nominal concentration, which will lead to inaccurate and unreliable results.

Q5: Are there any alternative solvents I can use to improve the solubility of this compound?

A: Besides DMSO, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used to prepare stock solutions. However, the compatibility of these solvents with your specific assay must be validated, as they can also be toxic to cells or interfere with enzyme activity at higher concentrations. The use of co-solvents, such as polyethylene glycol (PEG) or cyclodextrins, in the final assay buffer can also help to enhance the solubility of hydrophobic compounds.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution
Observation Potential Cause Recommended Solution
A cloudy or milky solution forms instantly upon adding the DMSO stock to the aqueous buffer.The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final concentration of the compound in the assay.
A rapid change in solvent polarity is causing the compound to "crash out" of solution.Employ a serial dilution method. First, dilute the high-concentration DMSO stock into an intermediate solvent (e.g., 100% ethanol or a 50:50 mixture of DMSO and assay buffer) before the final dilution into the assay buffer.
Insufficient mixing upon dilution leads to localized high concentrations.Add the compound stock to the assay buffer dropwise while vortexing or stirring to ensure rapid and thorough mixing.
Issue 2: Precipitation Over Time
Observation Potential Cause Recommended Solution
The solution is initially clear but becomes cloudy or develops visible particles during incubation.Temperature changes are affecting the compound's solubility.Pre-warm the assay buffer and other reagents to the incubation temperature before adding the compound.
The pH of the medium is shifting, altering the compound's charge and solubility.Ensure your assay buffer has sufficient buffering capacity for the duration of the experiment. Consider adding a supplemental buffer like HEPES if compatible with your assay.
The compound is unstable and degrading into less soluble byproducts.Assess the stability of this compound in your assay buffer over the time course of the experiment using methods like HPLC.
The compound is interacting with media components.Test the compound's solubility in a simpler buffer (e.g., PBS) to determine if specific media components are contributing to the precipitation.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

The following table provides hypothetical solubility data for this compound to serve as a guide for experimental design. Researchers should determine the empirical solubility of their specific compound lot in the relevant assay buffers.

Solvent Estimated Solubility (µM) Notes
100% DMSO>10,000A common solvent for preparing high-concentration stock solutions.
100% Ethanol~1,000 - 5,000Can be used as an alternative to DMSO, but may have higher cellular toxicity.
Phosphate-Buffered Saline (PBS), pH 7.4<10Demonstrates the low aqueous solubility typical of this class of compounds.
Cell Culture Medium (e.g., DMEM) + 10% FBS10 - 50The presence of serum proteins can sometimes enhance the apparent solubility of hydrophobic compounds.
PBS with 5% PEG 40050 - 100The addition of a co-solvent can significantly improve aqueous solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol outlines a method to determine the kinetic solubility of this compound in your specific assay buffer.

Materials:

  • This compound

  • 100% DMSO (anhydrous)

  • Assay buffer of interest

  • 96-well clear-bottom microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a Serial Dilution Plate: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Prepare the Assay Plate: Add 198 µL of your assay buffer to the wells of a new 96-well clear-bottom plate.

  • Compound Addition: Transfer 2 µL from each well of the DMSO serial dilution plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.2 µM.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the absorbance of each well at 650 nm using a microplate reader. An increase in absorbance indicates light scattering due to the formation of a precipitate.

  • Analysis: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control (1% DMSO in buffer) is considered the kinetic solubility limit under these conditions.

Mandatory Visualizations

Signaling Pathway

The oxazolopyridine scaffold is a known component of various kinase inhibitors. One potential target for compounds with this scaffold is Glycogen Synthase Kinase 3 Beta (GSK-3β), a key regulator in many cellular processes, including inflammation. The diagram below illustrates a simplified signaling pathway involving GSK-3β.

GSK3B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB Active NF-κB IKK->NFkB phosphorylates IκB NFkB_IkB NF-κB/IκB Complex Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes GSK3B GSK-3β GSK3B->NFkB inhibits Oxazolo_Inhibitor This compound Oxazolo_Inhibitor->GSK3B inhibits

Caption: Simplified GSK-3β signaling pathway in inflammation.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound in assays.

Troubleshooting_Workflow Start Compound Precipitation Observed in Assay Check_Stock Check Stock Solution: Is it clear? Start->Check_Stock Warm_Sonicate Warm and/or Sonicate Stock Solution Check_Stock->Warm_Sonicate No Assess_Solubility Assess Kinetic Solubility in Assay Buffer Check_Stock->Assess_Solubility Yes Warm_Sonicate->Check_Stock Is_Soluble Is Concentration Below Solubility Limit? Assess_Solubility->Is_Soluble Lower_Concentration Lower Final Compound Concentration Is_Soluble->Lower_Concentration No Optimize_Dilution Optimize Dilution Protocol: - Serial Dilution - Vigorous Mixing Is_Soluble->Optimize_Dilution Yes Lower_Concentration->Assess_Solubility Consider_Formulation Consider Formulation Aids: - Co-solvents (PEG, cyclodextrin) - pH adjustment Optimize_Dilution->Consider_Formulation If precipitation persists Proceed Proceed with Assay Optimize_Dilution->Proceed Reassess Re-assess Solubility Consider_Formulation->Reassess

Caption: Troubleshooting workflow for compound precipitation.

Technical Support Center: Oxazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Oxazolo[5,4-c]pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1][2] It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[3]

Q2: What are the visible signs of degradation for this compound?

A2: Degradation of this compound may be indicated by a change in color, the appearance of solid precipitates in a solution, or a change in the physical state of the compound.[4] Any noticeable deviation from the initial appearance of the substance should be considered a potential sign of instability.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with heterocyclic aromatic ring systems can be susceptible to photodegradation.[4][5] It is recommended to handle the compound in a laboratory with minimal exposure to direct sunlight or UV light and to store it in amber vials or other light-protecting containers.[5]

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of this compound in solution is expected to be pH-dependent. The amine functional group can be protonated at low pH, which may alter its reactivity and stability. The oxazole ring may be susceptible to hydrolysis under strong acidic or basic conditions.[5] It is crucial to determine the optimal pH range for your specific application through stability studies.

Q5: What are potential degradation pathways for this compound?

A5: Potential degradation pathways include hydrolysis of the oxazole ring, oxidation of the amine group to form N-oxides or other related impurities, and photolytic degradation.[6][7] Forced degradation studies can help to identify the specific degradation products and pathways under various stress conditions.[8][9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected color change of the solid compound. Oxidation or exposure to light.Store the compound under an inert atmosphere and in a light-resistant container. Handle in a controlled environment with minimal light exposure.
Precipitate formation in a solution. Poor solubility, degradation leading to insoluble products, or reaction with solvent or buffer components.Ensure the solvent and buffer are compatible and of high purity. Check the pH of the solution. Consider performing a solubility study. Filter the solution before use.
Loss of biological activity or inconsistent experimental results. Degradation of the compound.Perform a stability analysis of the compound under your experimental conditions. Prepare fresh solutions for each experiment. Re-evaluate storage and handling procedures.
Appearance of new peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products.[6][8][9][10] Use a stability-indicating analytical method for accurate quantification.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.[6][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method (e.g., with a photodiode array detector) to quantify the parent compound and detect any degradation products. LC-MS can be used for the identification of degradation products.[7]

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on this compound.

Stress ConditionAssay of Active Substance (%)Number of Degradation ProductsMajor Degradation Product (RRT)
Control 99.80-
1N HCl, 60°C, 24h 85.220.78
1N NaOH, 60°C, 24h 78.530.65, 0.89
3% H₂O₂, RT, 24h 90.111.15
Heat (Solid), 105°C, 48h 98.510.95
Heat (Solution), 60°C, 48h 95.320.95, 1.08
Photolytic (UV) 88.920.82

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Base Oxidation Oxidation This compound->Oxidation  H₂O₂ Photodegradation Photodegradation This compound->Photodegradation  UV/Vis Light Ring-opened product Ring-opened product Hydrolysis->Ring-opened product N-oxide N-oxide Oxidation->N-oxide Photodegradant Photodegradant Photodegradation->Photodegradant

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_stress Stress Conditions Acid Acid Sample Preparation Sample Preparation Acid->Sample Preparation Base Base Base->Sample Preparation Oxidation Oxidation Oxidation->Sample Preparation Heat Heat Heat->Sample Preparation Light Light Light->Sample Preparation Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Expose to Stress Expose to Stress Prepare Stock Solution->Expose to Stress Expose to Stress->Acid Expose to Stress->Base Expose to Stress->Oxidation Expose to Stress->Heat Expose to Stress->Light Analytical Testing (HPLC, LC-MS) Analytical Testing (HPLC, LC-MS) Sample Preparation->Analytical Testing (HPLC, LC-MS) Data Analysis Data Analysis Analytical Testing (HPLC, LC-MS)->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Flow Start Start Problem Encountered Problem Encountered Start->Problem Encountered Color Change Color Change Problem Encountered->Color Change  Visual? Precipitation Precipitation Problem Encountered->Precipitation  In Solution? Loss of Activity Loss of Activity Problem Encountered->Loss of Activity  Functional? Check Storage Check Storage Color Change->Check Storage Check Solubility/Compatibility Check Solubility/Compatibility Precipitation->Check Solubility/Compatibility Perform Stability Study Perform Stability Study Loss of Activity->Perform Stability Study Solution Solution Check Storage->Solution Check Solubility/Compatibility->Solution Perform Stability Study->Solution

Caption: Logical flow for troubleshooting stability issues.

References

Technical Support Center: Oxazolo[5,4-c]pyridin-2-amine Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Oxazolo[5,4-c]pyridin-2-amine and related compounds in their assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference issues, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a concern in high-throughput screening?

This compound is a heterocyclic amine. While specific data on this exact molecule is limited in the public domain, its structural motifs are found in compounds that can act as Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are compounds that appear to be active in many different assays, not because they are specifically interacting with the intended biological target, but because they interfere with the assay technology itself.[1][3] This can lead to a high rate of false-positive results, wasting time and resources.

Q2: What are Pan-Assay Interference Compounds (PAINS)?

PAINS are chemical compounds that often yield false positive outcomes in high-throughput screening.[1] They tend to interact non-specifically with numerous biological targets, rather than specifically modulating a single intended target.[1] There are several recognized substructures that are common among PAINS.[1][3]

Q3: How can this compound potentially interfere with my assay?

Compounds with structures similar to this compound can interfere with assays through several mechanisms:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester the target protein or substrate, leading to a false signal.

  • Non-specific Reactivity: Some compounds can react non-specifically with proteins, for example by modifying cysteine residues.[3]

  • Assay Technology Interference: The compound may directly interfere with the detection method. For example, it could be fluorescent, quenching fluorescence, or inhibiting a reporter enzyme like luciferase.[3]

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can disrupt the assay.[3]

Q4: My primary assay is luciferase-based. Are there specific issues I should be aware of?

Yes, luciferase reporter-gene assays are a common technique in high-throughput screening campaigns and are known to be susceptible to interference.[4][5] A compound can directly inhibit the firefly luciferase (FLuc) enzyme, which is a common source of false positives.[4][5][6] Interestingly, in some cell-based assays, inhibition of luciferase can lead to its stabilization and an increase in the luminescence signal, which can be misinterpreted as target activation.[6]

Troubleshooting Guides

Problem 1: I am seeing unexpected activity (inhibition or activation) with this compound in my primary screen.

This could be a genuine hit, or it could be an artifact due to assay interference. The following steps will help you distinguish between these possibilities.

Troubleshooting Workflow:

G A Initial Hit Observed B Perform Dose-Response Curve A->B C Steep Curve or Low Hill Slope? B->C D Potential for Non-specific Activity (e.g., Aggregation) C->D Yes E Run Orthogonal/Counter-Screen (No Target) C->E No D->E F Activity Observed in Counter-Screen? E->F G Likely Assay Interference F->G Yes H No Activity in Counter-Screen F->H No J Characterize Mechanism of Interference G->J I Potential for Target-Specific Activity H->I K Validate with Secondary Assays I->K

Caption: Troubleshooting workflow for an initial screening hit.

Experimental Protocols:

  • Dose-Response Curve:

    • Prepare a serial dilution of this compound.

    • Perform the primary assay with this dilution series.

    • Plot the response as a function of the compound concentration.

    • Analyze the shape of the curve. A very steep curve or a Hill slope significantly different from 1.0 can be indicative of non-specific behavior like aggregation.

  • Orthogonal/Counter-Screen:

    • Design an assay that has all the components of your primary assay except for the specific biological target.

    • For example, in a cell-based reporter assay, use a parental cell line that does not express the target receptor.

    • Run this compound in this counter-screen.

    • If you observe a similar activity profile to your primary screen, it is highly likely that the compound is interfering with the assay components rather than acting on your target.

Problem 2: My luciferase reporter assay is showing unexpected results.

As mentioned, direct inhibition of luciferase is a common issue.[4][5]

Troubleshooting Workflow for Luciferase Assays:

G A Unexpected Luciferase Signal B Perform in vitro Luciferase Inhibition Assay A->B C Inhibition of Purified Luciferase? B->C D Compound is a Luciferase Inhibitor C->D Yes F No Inhibition of Purified Luciferase C->F No E Consider Alternative Reporter (e.g., Renilla, beta-galactosidase) D->E G Investigate Other Interference Mechanisms (e.g., Light Absorption/Emission) F->G H Check for Compound Autofluorescence G->H

Caption: Workflow to diagnose luciferase assay interference.

Experimental Protocols:

  • In Vitro Luciferase Inhibition Assay:

    • In a multi-well plate, add a solution of purified firefly luciferase enzyme.

    • Add a serial dilution of this compound.

    • Initiate the reaction by adding the luciferase substrate (luciferin) and ATP.

    • Immediately measure the luminescence.

    • A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

  • Compound Autofluorescence Check:

    • In a multi-well plate, add a serial dilution of this compound in the assay buffer.

    • Read the plate on a fluorometer using the same excitation and emission wavelengths as your fluorescent assay (if applicable).

    • A significant signal indicates that the compound is autofluorescent and may interfere with fluorescence-based readouts.

Data Summary

CompoundTargetIC50 (µM)Inhibition TypeReference
N-pyridin-2-ylbenzamide analogFirefly Luciferase1.7 +/- 0.1Competitive with luciferin[4][5]
More potent analogFirefly Luciferase0.069 +/- 0.01Not specified[4][5]

Signaling Pathway Considerations

When investigating a potential hit, it is crucial to confirm that the observed effect is mediated through the intended signaling pathway.

G A This compound B Target Receptor A->B Intended Interaction G Direct Luciferase Inhibition A->G Interference C Downstream Signaling Cascade B->C D Reporter Gene Expression C->D E Luciferase Protein D->E F Light Output E->F Catalysis G->E

References

Technical Support Center: Investigating Potential Off-Target Effects of Oxazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature review identifies Oxazolo[5,4-c]pyridin-2-amine primarily as an antibiotic compound.[1] This guide is intended for researchers investigating this molecule in eukaryotic systems where potential off-target effects on host cellular pathways may be a concern.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned about them when working with a novel compound like this compound?

A: Off-target effects are unintended interactions between a compound and cellular components other than its primary biological target.[2] These interactions can lead to unforeseen biological responses, cellular toxicity, or misinterpretation of experimental data.[2] Understanding and controlling for off-target effects is crucial for the accurate assessment of a compound's therapeutic potential and safety profile.

Q2: My eukaryotic cell line shows an unexpected phenotype (e.g., apoptosis, cell cycle arrest) after treatment with this compound. How can I determine if this is an off-target effect?

A: This observation warrants a systematic investigation to distinguish between on-target and off-target effects. A critical step is to validate that the observed phenotype is a direct consequence of the compound's interaction with its intended target, if known in the eukaryotic system. If the primary target is unknown, efforts should be directed towards target deconvolution while simultaneously characterizing potential off-target interactions.

Q3: What are the initial steps to confirm that a cellular effect is due to an on-target interaction?

A: Several strategies can be employed to validate on-target effects:

  • Use a Structurally Different Compound: If available, utilize a compound with a different chemical scaffold that targets the same primary protein or pathway. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: If the target is known, overexpressing a drug-resistant mutant of the target should reverse the observed phenotype if the effect is on-target.[3]

  • Target Engagement Assays: Confirm that the compound binds to its intended target within the cellular environment at concentrations that elicit the phenotype.[2]

Q4: At what concentration should I use this compound to minimize potential off-target effects?

A: It is recommended to use the lowest concentration of the compound that produces the desired biological effect. Performing a full dose-response curve is essential to determine the optimal concentration range.[2] Concentrations significantly higher than the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for the primary target are more likely to engage lower-affinity off-targets.[2]

Troubleshooting Guides

Issue 1: Inconsistent results between biochemical and cell-based assays.

  • Possible Cause: Discrepancies can arise due to differences in the experimental environment. For instance, high intracellular ATP concentrations in cell-based assays can outcompete ATP-competitive inhibitors, a common mechanism for kinase inhibitors.[3] While the mechanism of this compound in eukaryotes is not established, similar principles of cellular environment affecting compound activity apply.

  • Troubleshooting Steps:

    • Verify the expression and activity of the putative target in your cell line.[3]

    • Assess the intracellular concentration of the compound to rule out issues with cell permeability or efflux by cellular pumps.[3]

    • If applicable to the target, adjust biochemical assay conditions to better mimic the intracellular environment (e.g., ATP concentration).

Issue 2: Observed phenotype does not align with the known function of the putative target.

  • Possible Cause: This strongly suggests a potential off-target effect. The compound may be interacting with other cellular proteins, leading to the observed biological response.[3]

  • Troubleshooting Steps:

    • Conduct a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype persists, it is likely due to an off-target interaction.[3]

    • Employ kinome-wide profiling or other unbiased screening methods to identify potential off-target kinases or proteins.[3]

    • Use computational methods to predict potential off-target sites, which can then be experimentally validated.[4][5]

Quantitative Data Summary

For a comprehensive understanding of a compound's selectivity, quantitative data from various assays should be systematically collected and compared. Below are example tables illustrating how to present such data.

Table 1: Selectivity Profile of Compound X (Example)

Kinase TargetIC50 (nM)
Target A15
Off-Target B150
Off-Target C800
Off-Target D>10,000

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Table 2: Cellular Activity vs. Off-Target Effects (Example)

AssayEC50 / IC50 (nM)
On-Target Cellular Activity50
Off-Target Phenotype (e.g., Apoptosis)500
Cytotoxicity2,500

EC50: Half-maximal effective concentration.

Key Experimental Protocols

1. Kinase Selectivity Profiling

This method assesses the inhibitory activity of a compound against a broad panel of purified kinases.

  • Reaction Setup: In a 384-well plate, add diluted compound or vehicle control (e.g., DMSO).[2]

  • Kinase/Substrate Addition: Add a solution containing the purified target kinase and its specific peptide substrate.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.[2]

  • Signal Generation: After incubation, terminate the reaction and quantify the amount of ADP produced using a luminescence-based kit.[2]

2. Cellular Target Engagement

This protocol verifies that the compound binds to its intended target within a cellular context.

  • Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of the compound or a vehicle control.[2]

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Heat the cell suspension across a temperature gradient.[2]

  • Cell Lysis: Lyse the cells through methods like freeze-thaw cycles.[2]

  • Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation and quantify the amount of the target protein in the soluble fraction by Western blot or other methods. Increased thermal stability of the target protein in the presence of the compound indicates binding.

Visualizations

G cluster_0 Troubleshooting Workflow Start Unexpected Phenotype Observed CheckConcentration Is the lowest effective concentration being used? Start->CheckConcentration DoseResponse Perform Dose-Response Curve CheckConcentration->DoseResponse No OnTargetValidation Validate On-Target Effect CheckConcentration->OnTargetValidation Yes DoseResponse->OnTargetValidation RescueExperiment Rescue Experiment with Resistant Mutant OnTargetValidation->RescueExperiment AlternativeInhibitor Use Structurally Different Inhibitor OnTargetValidation->AlternativeInhibitor OffTargetInvestigation Investigate Off-Target Effects RescueExperiment->OffTargetInvestigation Phenotype Persists ConclusionOnTarget Phenotype is Likely On-Target RescueExperiment->ConclusionOnTarget Phenotype Rescued AlternativeInhibitor->OffTargetInvestigation Phenotype Not Recapitulated AlternativeInhibitor->ConclusionOnTarget Phenotype Recapitulated Profiling Kinase/Proteome Profiling OffTargetInvestigation->Profiling ConclusionOffTarget Phenotype is Likely Off-Target Profiling->ConclusionOffTarget G cluster_1 Hypothetical Signaling Pathway Compound This compound Target Primary Target Compound->Target On-Target Binding OffTarget Off-Target Protein Compound->OffTarget Off-Target Binding Downstream1 Downstream Effector 1 Target->Downstream1 OnTargetPhenotype Desired Cellular Response Downstream1->OnTargetPhenotype Downstream2 Downstream Effector 2 OffTarget->Downstream2 OffTargetPhenotype Unintended Cellular Response Downstream2->OffTargetPhenotype G cluster_2 Experimental Workflow for Off-Target Validation Start Hypothesis: Unexpected phenotype is due to off-target effect Step1 Computational Prediction of Potential Off-Targets Start->Step1 Step2 In Vitro Binding/ Inhibition Assays Step1->Step2 Step3 Cell-Based Target Engagement Assays Step2->Step3 Step4 Phenotypic Assays with Target Knockdown/Knockout Step3->Step4 End Confirmation of Off-Target Interaction Step4->End

References

"Oxazolo[5,4-c]pyridin-2-amine" byproduct identification in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oxazolo[5,4-c]pyridin-2-amine.

Troubleshooting Guide

Issue: Low Yield of Desired Product

Potential CauseSuggested Action
Incomplete Cyclization: The reaction may not have gone to completion, leaving starting materials or intermediates.- Extend the reaction time. - Increase the reaction temperature cautiously. - Ensure stoichiometric amounts of reagents, or a slight excess of the cyclizing agent.
Suboptimal Reaction Conditions: The solvent, temperature, or catalyst may not be ideal for the cyclization reaction.- Screen different solvents to improve solubility and reaction kinetics. - Optimize the reaction temperature; too high a temperature can lead to degradation. - If applicable, screen different catalysts or catalyst loadings.
Degradation of Starting Material or Product: The starting material or the final product might be unstable under the reaction conditions.- Lower the reaction temperature and extend the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Analyze the reaction mixture at different time points to monitor for degradation products.
Byproduct Formation: Competing side reactions may be consuming the starting materials or intermediates.- Identify the major byproducts using techniques like LC-MS and NMR. - Adjust reaction conditions (e.g., temperature, reagent addition rate) to minimize the formation of specific byproducts.

Issue: Presence of Significant Impurities in the Final Product

Potential CauseSuggested Action
Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the crude product.- Optimize the reaction conditions for higher conversion. - Employ a more efficient purification method, such as column chromatography with a suitable solvent system or recrystallization.
Isomeric Byproducts: Formation of structurally similar isomers can make purification challenging.- Use highly pure, regiochemically defined starting materials. - Optimize reaction conditions to favor the formation of the desired isomer. - Utilize high-resolution analytical techniques (e.g., HPLC with a chiral column if applicable, high-field NMR) to resolve and quantify isomers.
Polymeric or Tar-like Byproducts: High temperatures or reactive intermediates can lead to polymerization.- Lower the reaction temperature. - Use a more dilute reaction mixture. - Add the reagents slowly to control the reaction rate and exotherm.
Hydrolysis of Product: If water is present and the product is sensitive, hydrolysis may occur during workup or storage.- Use anhydrous solvents and reagents. - Perform the workup under anhydrous conditions. - Store the final product in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: While specific byproducts depend on the synthetic route, common impurities can include unreacted starting materials such as 3-amino-4-hydroxypyridine, incompletely cyclized intermediates, and potentially isomeric products like oxazolo[4,5-c]pyridin-2-amine if the starting material contains isomeric impurities. Dimerization of the starting material or intermediates under certain conditions can also lead to high molecular weight impurities.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the corresponding byproduct?

A2: To identify unknown byproducts, a combination of analytical techniques is recommended. Initially, use LC-MS to determine the molecular weight of the impurity. This information, combined with the starting materials and expected reaction pathway, can provide clues about its structure. For a more definitive identification, isolate the impurity using preparative HPLC or column chromatography and subject it to detailed 1D and 2D NMR analysis (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

Q3: How can I minimize the formation of the isomeric byproduct, oxazolo[4,5-c]pyridin-2-amine?

A3: The formation of isomeric byproducts often starts with the purity of your starting materials. Ensure you are using regiochemically pure 3-amino-4-hydroxypyridine. If you suspect the presence of 4-amino-3-hydroxypyridine in your starting material, purify it before proceeding with the synthesis. Additionally, reaction conditions can sometimes influence regioselectivity. A systematic optimization of solvent, temperature, and reaction time may help to favor the formation of the desired this compound isomer.

Q4: What purification techniques are most effective for this compound?

A4: The choice of purification technique depends on the nature and quantity of the impurities. For the removal of unreacted starting materials and polar byproducts, column chromatography on silica gel is often effective. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexane is a good starting point. If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity. For challenging separations, especially with isomeric impurities, preparative HPLC may be necessary.

Hypothetical Byproduct Data

The following table presents hypothetical quantitative data for a synthesis of this compound from 3-amino-4-hydroxypyridine and a cyanogen source, illustrating the effect of reaction temperature on product and byproduct distribution.

Temperature (°C)Yield of this compound (%)Unreacted 3-amino-4-hydroxypyridine (%)Isomeric Byproduct (%)Dimeric Impurities (%)
80652555
100751564
1207010812

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100 - 1000.

  • Data Analysis: Correlate the retention times of peaks observed in the HPLC chromatogram with the mass-to-charge ratios detected by the mass spectrometer to identify the molecular weights of the main product and any impurities.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound or byproduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

  • ¹³C NMR: Acquire a carbon NMR spectrum (e.g., using a DEPT sequence) to determine the number and types of carbon atoms.

  • 2D NMR (if necessary): For complex structures or definitive assignment, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon couplings).

Visualizations

cluster_start Starting Materials cluster_reaction Reaction & Potential Pathways cluster_products Products & Byproducts A 3-Amino-4-hydroxypyridine C Desired Reaction: Cyclization A->C D Side Reaction 1: Incomplete Cyclization A->D E Side Reaction 2: Dimerization A->E F Side Reaction 3: Isomer Formation A->F B Cyanogen Source (e.g., CNBr) B->C G This compound (Desired Product) C->G H Unreacted Starting Material & Intermediates D->H I Dimeric Impurities E->I J Isomeric Byproduct F->J

Caption: Synthetic pathway and potential byproduct formation routes.

Start Crude Product with Impurities Analysis Analyze by LC-MS & NMR Start->Analysis Identify Identify Byproduct Structures & Quantify Analysis->Identify Troubleshoot Troubleshoot Synthesis: Adjust Reaction Conditions Identify->Troubleshoot Optimize Optimize Purification Strategy Identify->Optimize Troubleshoot->Start Re-run Synthesis PureProduct Pure this compound Optimize->PureProduct

Caption: Workflow for byproduct identification and troubleshooting.

Technical Support Center: Scaling Up the Synthesis of Oxazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Oxazolo[5,4-c]pyridin-2-amine. The following information is based on established principles of heterocyclic chemistry and provides a proposed synthetic route with detailed troubleshooting and frequently asked questions.

Proposed Synthetic Pathway

A viable and scalable synthetic route to this compound involves a two-step process starting from the commercially available 3-Amino-4-hydroxypyridine. The initial step is the reaction with cyanogen bromide to form a reactive cyanamide intermediate, which then undergoes intramolecular cyclization to yield the final product.

Synthetic Pathway 3-Amino-4-hydroxypyridine 3-Amino-4-hydroxypyridine Intermediate N-(4-hydroxypyridin-3-yl)cyanamide 3-Amino-4-hydroxypyridine->Intermediate  Cyanogen Bromide (BrCN)    Solvent (e.g., Methanol)    Base (e.g., NaHCO3)   Cyanogen Bromide Cyanogen Bromide Final_Product This compound Intermediate->Final_Product  Heat or    Acid/Base Catalyst  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-hydroxypyridin-3-yl)cyanamide (Intermediate)

Objective: To synthesize the N-cyanamide intermediate from 3-Amino-4-hydroxypyridine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-4-hydroxypyridine110.1111.0 g0.1
Cyanogen Bromide (5M in ACN)105.9222 mL0.11
Sodium Bicarbonate (NaHCO₃)84.0112.6 g0.15
Methanol (MeOH)32.04200 mL-

Procedure:

  • In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Add 3-Amino-4-hydroxypyridine (11.0 g, 0.1 mol) and sodium bicarbonate (12.6 g, 0.15 mol) to 200 mL of methanol.

  • Cool the stirred suspension to 0-5 °C using an ice bath.

  • Slowly add a 5M solution of cyanogen bromide in acetonitrile (22 mL, 0.11 mol) via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate. This intermediate may be used in the next step without further purification or can be purified by recrystallization if necessary.

Step 2: Cyclization to this compound

Objective: To achieve intramolecular cyclization of the N-cyanamide intermediate to form the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(4-hydroxypyridin-3-yl)cyanamide135.1213.5 g0.1
Dowtherm A or other high-boiling solvent-150 mL-

Procedure:

  • In a flask equipped with a reflux condenser and a thermometer, dissolve the crude N-(4-hydroxypyridin-3-yl)cyanamide (13.5 g, 0.1 mol) in a high-boiling solvent such as Dowtherm A (150 mL).

  • Heat the solution to 200-220 °C and maintain this temperature for 2-6 hours.

  • Monitor the cyclization by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, it can be precipitated by the addition of a non-polar solvent like hexane.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Troubleshooting Guide

Troubleshooting cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Cyclization S1_Problem Problem: Incomplete Reaction or Low Yield S1_Cause1 Cause: Impure Starting Material S1_Problem->S1_Cause1 S1_Cause2 Cause: Insufficient Base S1_Problem->S1_Cause2 S1_Cause3 Cause: Low Reaction Temperature S1_Problem->S1_Cause3 S1_Solution1 Solution: Check purity of 3-amino-4-hydroxypyridine. S1_Cause1->S1_Solution1 S1_Solution2 Solution: Use a slight excess of NaHCO3. S1_Cause2->S1_Solution2 S1_Solution3 Solution: Allow reaction to proceed at room temperature for a longer duration. S1_Cause3->S1_Solution3 S2_Problem Problem: Low Conversion or Byproduct Formation S2_Cause1 Cause: Insufficient Temperature S2_Problem->S2_Cause1 S2_Cause2 Cause: Decomposition at High Temperature S2_Problem->S2_Cause2 S2_Cause3 Cause: Presence of Impurities S2_Problem->S2_Cause3 S2_Solution1 Solution: Gradually increase reaction temperature and monitor. S2_Cause1->S2_Solution1 S2_Solution2 Solution: Optimize reaction time; consider a lower temperature with a catalyst. S2_Cause2->S2_Solution2 S2_Solution3 Solution: Purify the intermediate before cyclization. S2_Cause3->S2_Solution3

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step for a successful scale-up of this synthesis?

A1: Ensuring the purity of the starting material, 3-Amino-4-hydroxypyridine, is crucial. Impurities can interfere with the cyanation reaction, leading to lower yields and the formation of byproducts that complicate purification. It is recommended to analyze the starting material by techniques like NMR or HPLC before commencing the synthesis.

Q2: Cyanogen bromide is highly toxic. Are there any safer alternatives for the cyanation step?

A2: Yes, while cyanogen bromide is effective, its high toxicity is a significant concern, especially during scale-up. Alternative, less hazardous cyanating agents such as dimethyl cyanocarbonimidate or N-cyanobenzotriazole can be explored. However, reaction conditions would need to be re-optimized for these reagents.

Q3: The cyclization step requires high temperatures. What are the potential issues with this, and how can they be mitigated?

A3: High temperatures can lead to thermal decomposition of the starting material or product, resulting in decreased yield and the formation of tar-like byproducts. To mitigate this, it is important to:

  • Precisely control the temperature: Use a reliable heating mantle and temperature controller.

  • Optimize reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Consider a catalyst: An acid or base catalyst might facilitate cyclization at a lower temperature. Small-scale screening experiments are recommended to identify a suitable catalyst.

Q4: How can I effectively monitor the progress of both reaction steps?

A4:

  • Thin Layer Chromatography (TLC): This is a quick and effective method for qualitative monitoring. A suitable solvent system should be developed to clearly separate the starting material, intermediate, and product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is recommended. It can provide accurate information on the conversion rate and the presence of any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the masses of the product and any byproducts, aiding in troubleshooting unexpected results.

Q5: What are the key safety precautions to consider when scaling up this synthesis?

A5:

  • Cyanogen Bromide Handling: All manipulations involving cyanogen bromide must be performed in a certified and properly functioning fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. An emergency plan for cyanide exposure should be in place.

  • High-Temperature Reactions: Ensure that the glassware is free of cracks and that the heating apparatus is in good working order. It is advisable to have a blast shield in place.

  • Solvent Handling: Handle all organic solvents in a well-ventilated area and away from ignition sources. Ensure proper waste disposal procedures are followed.

Technical Support Center: Oxazolo[5,4-c]pyridin-2-amine Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical method development of Oxazolo[5,4-c]pyridin-2-amine and related heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for this compound in my reverse-phase HPLC analysis?

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based columns.[1] The primary cause is the interaction between the basic analyte and acidic residual silanol groups on the stationary phase surface.[2][3][4] This secondary interaction leads to a non-symmetrical peak shape, which can negatively impact integration and quantitation.

Q2: How can I improve the peak shape and reduce tailing?

There are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of either the analyte or the silanol groups. For a basic compound, using a low pH mobile phase (e.g., pH 2.5-3.5) will protonate the analyte and also suppress the ionization of silanol groups, minimizing unwanted interactions. Conversely, a high pH mobile phase (e.g., pH > 8) can deprotonate the silanol groups, but a column stable at high pH must be used.

  • Use of Additives: Incorporating a small amount of a basic additive, like triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, reducing their availability to interact with the analyte.

  • Column Selection: Employing a modern, high-purity, end-capped column can significantly reduce the number of accessible silanol groups. Columns with alternative stationary phases, such as those with embedded polar groups or mixed-mode columns, can also offer better peak shapes for basic compounds.[5]

  • Lowering Sample Concentration: High sample concentrations can overload the column and exacerbate peak tailing. Try diluting your sample to see if the peak shape improves.

Q3: My retention time for this compound is shifting between injections. What are the possible causes?

Shifting retention times can compromise the reliability of your analytical method. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[6]

  • Pump Performance Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can lead to retention time drift.[6] Regularly degas the mobile phase and purge the pump.

Q4: I am having difficulty achieving adequate resolution between this compound and its related impurities. What should I try?

Improving resolution often requires a multi-faceted approach:

  • Optimize Mobile Phase Composition: Systematically vary the organic solvent-to-aqueous buffer ratio. A lower percentage of the organic modifier will generally increase retention and may improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust the pH: Modifying the mobile phase pH can change the ionization state of the analytes and impurities, potentially leading to differential retention and improved resolution.

  • Select a Different Column: A column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a HILIC column for polar compounds) can provide a different separation selectivity.[6]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape (Tailing)

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_basics Check for Basic Issues: - Column Contamination? - Extra-column Volume? start->check_basics step1 Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_basics->step1 If basics are okay step2 Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) step1->step2 If tailing persists step3 Reduce Sample Concentration step2->step3 If tailing persists step4 Change Column (e.g., High-purity, end-capped) step3->step4 If tailing persists end Symmetrical Peak Achieved step4->end Problem Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Potential Cause Recommended Solution
Secondary Interactions with Silanols Lower mobile phase pH (2.5-3.5) to protonate the analyte and suppress silanol activity. Use a high-purity, end-capped column. Add a competitive base like TEA to the mobile phase.
Column Overload Dilute the sample and inject a smaller volume.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase whenever possible.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for this compound

This protocol provides a starting point for the method development of this compound. Optimization will be required.

HPLC Method Development Workflow

start Define Analytical Goal (e.g., Purity, Quantification) select_column Select Column (e.g., C18, 150 x 4.6 mm, 5 µm) start->select_column select_mobile_phase Select Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) select_column->select_mobile_phase initial_gradient Run Initial Gradient (e.g., 5-95% B in 20 min) select_mobile_phase->initial_gradient evaluate Evaluate Results (Peak Shape, Resolution) initial_gradient->evaluate optimize Optimize Parameters (Gradient, pH, Temperature) evaluate->optimize Not Acceptable validate Method Validation evaluate->validate Acceptable optimize->initial_gradient Re-evaluate

Caption: A general workflow for HPLC method development.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • Recommended starting column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

Parameter Initial Recommended Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Scan for optimal wavelength (e.g., 254 nm as a starting point)
Injection Volume 10 µL
Gradient Program (Example) 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B

4. Sample Preparation:

  • Dissolve a known concentration of this compound in a suitable solvent, preferably the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Assess peak shape (tailing factor should ideally be ≤ 1.5).

  • Evaluate retention time and resolution from any impurities.

  • Optimize the gradient, mobile phase pH, and other parameters as needed to achieve the desired separation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Oxazolo[5,4-c]pyridin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds based on the oxazolopyrimidine scaffold, with a focus on the potential activities of "Oxazolo[5,4-c]pyridin-2-amine". Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide leverages data from the closely related and extensively studied oxazolo[5,4-d]pyrimidine series as a predictive model for its potential therapeutic applications. The guide covers anticancer, antibiotic, immunosuppressive, and antiviral activities, presenting comparative data, detailed experimental protocols, and signaling pathway diagrams to support further research and development.

Anticancer Activity: VEGFR-2 Inhibition

The oxazolo[5,4-d]pyrimidine scaffold is a prominent feature in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in anti-angiogenic cancer therapy. Several derivatives have demonstrated potent inhibitory activity against VEGFR-2.

Comparative Data: VEGFR-2 Inhibitory Activity
Compound/AlternativeChemical ScaffoldTargetIC50 (µM)Reference
Oxazolo[5,4-d]pyrimidine Derivative 1 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amineVEGFR-2 Kinase0.33[1][2]
Oxazolo[5,4-d]pyrimidine Derivative 2 3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenolVEGFR-2 Kinase0.3[1]
Oxazolo[5,4-d]pyrimidine Derivative 3 6-N-4-methylbenzyl-oxazolo[5,4-d]pyrimidin-7(6H)-imineVEGFR-2 KinaseComparable to Tivozanib[3]
Oxazolo[5,4-d]pyrimidine Derivative 4 2-(5-Amino-3-methylisoxazol-4-yl)-7-(3-(N,N-dimethylamino)propylamino)-oxazolo[5,4-d]pyrimidineHT29 Colon Cancer Cells (Cytotoxicity)58.4[4]
Sunitinib IndolinoneVEGFR-2 Kinase0.139[5]
Tivozanib Quinoline-ureaVEGFR-2 KinasePotent inhibitor (reference drug)[1][3]
Sorafenib Pyridine-ureaMulti-kinase inhibitor (including VEGFR-2)Potent inhibitor (reference drug)[1]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for determining the in vitro inhibitory potency of a compound against VEGFR-2 kinase.

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Assay Reaction Setup:

    • To each well of a 96-well plate, add the kinase buffer.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the VEGFR-2 enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent. For example, with the ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the amount of kinase inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Downstream Signaling PI3K->Angiogenesis Downstream Signaling Oxazolo This compound (and analogs) Oxazolo->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis and its inhibition by oxazolopyrimidine compounds.

Antibiotic Activity

A patent for "this compound" suggests its potential as an antibiotic, particularly for treating infections caused by Neisseria gonorrhoeae.

Comparative Data: Antibacterial Activity against Neisseria gonorrhoeae

While specific MIC values for this compound are not available in peer-reviewed literature, the following table presents data for other novel antibacterial agents against N. gonorrhoeae for comparison.

Compound/AlternativeChemical ScaffoldTarget OrganismMIC (µg/mL)Reference
HSGN-237 N-(1,3,4-oxadiazol-2-yl)benzamideN. gonorrhoeaePotent activity reported[6]
HSGN-238 N-(1,3,4-oxadiazol-2-yl)benzamideN. gonorrhoeaePotent activity reported[6]
Ceftriaxone CephalosporinN. gonorrhoeae≤0.125 (Susceptible)[7]
Azithromycin MacrolideN. gonorrhoeae≤1.0 (Susceptible)[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Neisseria gonorrhoeae

This protocol is based on the agar dilution method, a standard for N. gonorrhoeae susceptibility testing.[7]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of N. gonorrhoeae.

Materials:

  • Neisseria gonorrhoeae isolates

  • GC agar base with a defined supplement

  • Test compound

  • Control antibiotics (e.g., ceftriaxone, azithromycin)

  • Petri dishes

  • Inoculator

  • CO2 incubator

Procedure:

  • Media Preparation: Prepare a series of GC agar plates containing serial twofold dilutions of the test compound. Also prepare a growth control plate with no antibiotic.

  • Inoculum Preparation: Culture the N. gonorrhoeae isolates on a non-selective medium. Prepare a bacterial suspension in a suitable broth or saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the bacterial suspensions onto the surface of the antibiotic-containing and control agar plates.

  • Incubation: Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO2 for 20-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the bacteria, disregarding a single colony or a faint haze.

Experimental Workflow: Antibacterial MIC Testing

MIC_Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of Test Compound start->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 37°C in 5% CO2 inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

References

A Comparative Guide to Oxazolopyrimidines: Unveiling the Therapeutic Potential of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in available research exists between the seldom-reported Oxazolo[5,4-c]pyridin-2-amine and the extensively studied class of oxazolo[5,4-d]pyrimidines. This guide provides a comprehensive comparison based on current scientific literature, highlighting the significant therapeutic exploration of oxazolo[5,4-d]pyrimidines, particularly in oncology, in contrast to the sparse data on its pyridinamine counterpart.

While this compound has been mentioned as an intermediate in the synthesis of potential antibiotic compounds targeting multidrug-resistant bacteria like Neisseria gonorrhoeae, publicly available experimental data detailing its specific biological activity is virtually non-existent.[1][2] In stark contrast, the isomeric oxazolo[5,4-d]pyrimidine core has been the subject of extensive research, revealing a wide array of biological activities, including immunosuppressive, antiviral, and most prominently, anticancer properties.[3][4][5]

This guide will focus on the well-documented activities of oxazolo[5,4-d]pyrimidine derivatives, presenting comparative data on their performance, detailing experimental methodologies, and illustrating key biological pathways.

Performance Comparison: Anticancer Activity of Oxazolo[5,4-d]pyrimidine Derivatives

The primary therapeutic application explored for oxazolo[5,4-d]pyrimidines is in the field of oncology. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. The data below summarizes the in vitro performance of several promising compounds from this class.

Table 1: Cytotoxic Activity (CC50, µM) of 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives
CompoundA549 (Lung)MCF7 (Breast)LoVo (Metastatic Colon)HT29 (Primary Colon)NHDF (Normal Fibroblasts)Reference
3g >500>500200.73 ± 15.3258.44 ± 8.75>500[6]
3j >500>500224.32 ± 12.8799.87 ± 10.90>500[6]
3e >500>500>500129.41 ± 10.04124.65 ± 11.21[6]
Cisplatin 12.16 ± 1.0219.34 ± 1.5415.76 ± 1.2347.17 ± 7.4311.29 ± 1.01[6]
5-FU 20.11 ± 2.0115.43 ± 1.3210.98 ± 1.11381.16 ± 25.51>500[6]

CC50 values represent the concentration of the compound that causes a 50% reduction in viable cells. NHDF (Normal Human Dermal Fibroblasts) are used as a control for toxicity against healthy cells. Compound 3g, with a 3-(N,N-dimethylamino)propyl substituent, shows notable activity against the HT29 cell line while exhibiting low toxicity towards normal cells.[6][7]

Table 2: VEGFR-2 Inhibition and Anti-proliferative Activity (IC50, µM)
CompoundVEGFR-2 KinaseHUVEC ProliferationReference
3b comparable to TivozanibNot Reported[8]
3h comparable to TivozanibNot Reported[8]
SCYJ32 Not Reported12.19[9]
Tivozanib Reference DrugNot Reported[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell proliferation. HUVEC (Human Umbilical Vein Endothelial Cells) are used to assess anti-angiogenic potential. Compounds 3b and 3h have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[8]

Mechanism of Action: Targeting Cancer Hallmarks

The anticancer effects of oxazolo[5,4-d]pyrimidines are often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

A significant number of derivatives have been identified as potent inhibitors of VEGFR-2. By blocking the ATP-binding site of this receptor tyrosine kinase, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor-associated blood vessel formation (anti-angiogenic effect) and suppression of tumor growth.[8][10]

VEGFR2_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Oxazolo_pyrimidine Oxazolo[5,4-d]pyrimidine Inhibitor Oxazolo_pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation

Furthermore, some oxazolo[5,4-d]pyrimidines have been shown to induce apoptosis (programmed cell death) in cancer cells.[3][4] This can be achieved through the modulation of apoptotic proteins, such as the BCL-2 family, leading to the activation of caspases, the executioners of apoptosis.[11]

Experimental Methodologies

The biological activity data presented in this guide is derived from a variety of in vitro assays. Below are outlines of the key experimental protocols employed in the cited studies.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the oxazolopyrimidine compounds and incubated for a specified period (e.g., 72 hours).[12]

  • MTT Addition: An MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.[6]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment & Harvesting: Cells are treated with the test compound, then harvested. For adherent cells, a gentle dissociation agent is used.[13]

  • Washing: The cells are washed with a binding buffer.

  • Staining: Cells are resuspended in a solution containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).[13]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer, which quantifies the fluorescence of each cell, allowing for the differentiation of cell populations.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Oxazolopyrimidine Compound Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines start->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) cytotoxicity->apoptosis target_assay Target-Specific Assay (e.g., VEGFR-2 Kinase Assay) cytotoxicity->target_assay data_analysis Data Analysis (IC50 / CC50 Determination) apoptosis->data_analysis target_assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Conclusion

The oxazolo[5,4-d]pyrimidine scaffold has proven to be a versatile and promising platform for the development of novel therapeutic agents, particularly in the realm of anticancer drug discovery. The wealth of structure-activity relationship data and mechanistic insights available for this class of compounds provides a solid foundation for further optimization and development. In contrast, this compound remains a largely unexplored entity. While its potential as a precursor for antibiotics is noted, its broader biological profile is unknown. Future research is warranted to elucidate the potential of this and other understudied oxazolopyrimidine isomers to determine if they hold similar therapeutic promise to their well-characterized relatives.

References

Comparative Analysis of Tankyrase Inhibitors: A Landscape for Novel Scaffolds like Oxazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel cancer therapeutics, the poly(ADP-ribose) polymerase (PARP) family member, tankyrase (TNKS), has emerged as a compelling target. Tankyrase 1 and 2 (TNKS1/2) are crucial regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[1] By catalyzing the poly-ADP-ribosylation (PARsylation) of AXIN, a key component of the β-catenin destruction complex, tankyrases mark it for proteasomal degradation.[1] Inhibition of tankyrase stabilizes AXIN, thereby suppressing Wnt/β-catenin signaling and inhibiting cancer cell proliferation.[1][2]

While specific inhibitory data for Oxazolo[5,4-c]pyridin-2-amine is not yet publicly available, its heterocyclic structure is characteristic of scaffolds explored in kinase and PARP inhibitor discovery programs. This guide provides a comparative analysis of well-characterized tankyrase inhibitors, establishing a benchmark for the evaluation of new chemical entities like this compound.

Quantitative Comparison of Known Tankyrase Inhibitors

The following table summarizes the in vitro potency of several leading tankyrase inhibitors against the catalytic domains of TNKS1 and TNKS2, as well as their cellular activity in Wnt signaling reporter assays.

CompoundTarget(s)TNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Wnt Reporter IC50 (nM)Reference(s)
XAV939 TNKS1, TNKS2114~30 (in DLD-1 cells)[3]
G007-LK TNKS1, TNKS2462550 (in HEK293T cells)[1][4][5]
OM-153 TNKS1, TNKS21320.63 (in HEK293 cells)[6][7][8]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize their role in the Wnt/β-catenin pathway and the typical workflow for their evaluation.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation cluster_nuc Wnt ON State / Aberrant Activation Axin Axin destruction_complex Destruction Complex APC APC GSK3b GSK3β CK1 CK1α beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dvl Frizzled->Dvl Axin_on Axin Dvl->Axin_on Inhibits TNKS Tankyrase (TNKS1/2) TNKS->Axin_on PARsylation & Degradation beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF target_genes Target Gene Expression TCF_LEF->target_genes Activation Inhibitor Tankyrase Inhibitor (e.g., XAV939) Inhibitor->TNKS Inhibits

Caption: Wnt/β-catenin signaling pathway with and without Wnt activation, illustrating the inhibitory action of tankyrase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models enzymatic 1. Tankyrase Enzymatic Assay (e.g., Chemiluminescent) ic50 2. Determine IC50 enzymatic->ic50 Quantify PARsylation reporter 3. Wnt Reporter Assay (TOP/FOPflash) ic50->reporter Lead Compound Selection western 4. Western Blot reporter->western Confirm Mechanism proliferation 5. Proliferation Assay western->proliferation Assess Phenotype xenograft 6. Xenograft Model (e.g., COLO-320DM) proliferation->xenograft Candidate for In Vivo Testing efficacy 7. Evaluate Antitumor Efficacy xenograft->efficacy Monitor Tumor Growth

Caption: A typical experimental workflow for the preclinical evaluation of novel tankyrase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of inhibitor potency and mechanism of action.

Tankyrase Enzymatic Assay (Chemiluminescent)

This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant tankyrase.

  • Principle: This assay quantifies the NAD-dependent ADP-ribosylation of histones catalyzed by TNKS1 or TNKS2. The protocol utilizes biotinylated NAD+ as a co-substrate. The resulting biotin-tagged PARsylated histones are then detected with streptavidin-HRP and a chemiluminescent substrate.[9][10]

  • Protocol Outline:

    • Coating: A 96-well plate is coated with histone proteins. Non-specific sites are subsequently blocked.

    • Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors (e.g., XAV939) in assay buffer. A DMSO vehicle control is included.[9]

    • Enzymatic Reaction: Add recombinant human TNKS1 or TNKS2 enzyme to the wells, followed by the test compounds.

    • Initiation: Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate the plate at 30°C to allow for PARsylation.

    • Detection: After incubation, wash the plate to remove unreacted components. Add streptavidin-HRP, incubate, and wash again.

    • Signal Generation: Add a chemiluminescent HRP substrate and immediately measure the light output using a luminometer.[9]

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Wnt/β-catenin Reporter Assay (TOPflash Assay)

This cell-based assay measures the transcriptional activity of the canonical Wnt pathway.

  • Principle: HEK293 cells, or other suitable cell lines, are co-transfected with two plasmids. The first, TOPflash, contains a firefly luciferase gene under the control of a promoter with multiple TCF/LEF transcription factor binding sites. The second plasmid expresses Renilla luciferase and is used to normalize for transfection efficiency.[11][12] Activation of the Wnt pathway leads to β-catenin-mediated activation of the TCF/LEF promoter and subsequent expression of firefly luciferase.

  • Protocol Outline:

    • Cell Seeding: Plate HEK293 cells in a 96-well plate.

    • Transfection: Co-transfect the cells with TOPflash (or FOPflash, a negative control with mutated binding sites) and Renilla luciferase plasmids.[12]

    • Treatment: After 24 hours, replace the medium with a low-serum medium containing various concentrations of the test inhibitor. The Wnt pathway can be stimulated using purified Wnt3a protein or Wnt3a-conditioned media.[13][14]

    • Lysis & Measurement: After a 16-24 hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[11]

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated relative to cells stimulated with Wnt3a in the absence of an inhibitor. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

References

Comparative Analysis of Oxazolopyridine and Structurally Related Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the kinase inhibitory activity of several heterocyclic compounds structurally related to Oxazolo[5,4-c]pyridin-2-amine. Due to the limited availability of specific cross-reactivity data for this compound in the public domain, this document focuses on analogous scaffolds such as oxazolo[5,4-d]pyrimidines, oxazolo[4,5-b]pyridines, and thiazolo[5,4-b]pyridines. These compounds are presented to offer insights into potential cross-reactivity patterns and guide future research.

The data herein is compiled from various preclinical studies and is intended to serve as a benchmark for the therapeutic potential of these compound classes as kinase inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative compounds from each class against their primary kinase targets and, where available, other kinases to indicate selectivity.

Table 1: Inhibitory Activity of Oxazolo[5,4-d]pyrimidine Derivatives against VEGFR-2

Compound IDStructureTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
9n 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidineVEGFR-20.33Sorafenib-
3b 6-N-4-methylbenzyl oxazolo[5,4-d]pyrimidin-7(6H)-imineVEGFR-2Comparable to TivozanibTivozanibNot Specified
3h 6-N-2,4-dimethoxybenzyl oxazolo[5,4-d]pyrimidin-7(6H)-imineVEGFR-2Comparable to TivozanibTivozanibNot Specified

Lower IC50 values indicate greater potency.[1][2]

Table 2: Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives against GSK-3β

Compound IDStructureTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
7d Piperazine-linked oxazolo[4,5-b]pyridineGSK-3β0.34IndomethacinNot Specified
7e Piperazine-linked oxazolo[4,5-b]pyridineGSK-3β0.39IndomethacinNot Specified
7g Piperazine-linked oxazolo[4,5-b]pyridineGSK-3β0.47IndomethacinNot Specified
7c Piperazine-linked oxazolo[4,5-b]pyridineGSK-3β0.53IndomethacinNot Specified

Lower IC50 values indicate greater potency.[3][4]

Table 3: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT

Compound IDStructureTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
6r Thiazolo[5,4-b]pyridine derivativec-KIT (WT)-Imatinib-
6r Thiazolo[5,4-b]pyridine derivativec-KIT V560G/D816V4.77Imatinib37.93
142r Thiazolo[5,4-b]pyridine derivativec-KIT V560G/D816V-Sunitinib3.98
142s Thiazolo[5,4-b]pyridine derivativec-KIT V560G/D816V-Sunitinib3.98

Lower IC50 values indicate greater potency.[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Principle: The assay quantifies the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the target kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

  • Procedure:

    • The target kinase (e.g., VEGFR-2, GSK-3β, c-KIT) is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of a substrate and [γ-³²P]ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is subsequently stopped, and the radiolabeled substrate is separated from the free radiolabeled ATP.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[8]

Cell Viability (Anti-proliferative) Assay

This assay assesses the effect of the compounds on the proliferation of cancer cell lines that are dependent on the target kinase.

  • Cell Lines: Cell lines relevant to the target kinase are used (e.g., HUVEC for VEGFR-2, GIST-T1 and HMC1.2 for c-KIT).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compounds at a range of concentrations in serial dilutions.

    • After a specified incubation period (e.g., 72 hours), a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells metabolize the MTT into a colored formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • The GI50 (concentration for 50% inhibition of cell growth) values are determined from the dose-response curves.[8]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the compared compound classes and a general workflow for their evaluation.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Scaffold Selection (e.g., Oxazolopyridine) synthesis Chemical Synthesis of Derivatives start->synthesis kinase_assay Kinase Inhibition Assay (IC50 Determination) synthesis->kinase_assay cell_assay Cell Proliferation Assay (GI50 Determination) kinase_assay->cell_assay selectivity Kinase Selectivity Panel kinase_assay->selectivity animal_model Xenograft Animal Models cell_assay->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd caption Experimental Workflow for Kinase Inhibitor Evaluation

Experimental Workflow for Kinase Inhibitor Evaluation

VEGFR2_signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability caption VEGFR-2 Signaling Pathway

VEGFR-2 Signaling Pathway

GSK3B_signaling cluster_stimuli Inflammatory Stimuli LPS LPS TLR TLR LPS->TLR TNFa TNF-α TNFa->TLR MyD88 MyD88 TLR->MyD88 Akt Akt MyD88->Akt GSK3B GSK-3β Akt->GSK3B Inhibition NFkB NF-κB GSK3B->NFkB CREB CREB GSK3B->CREB Pro_inflammatory Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory caption GSK-3β Signaling in Inflammation

GSK-3β Signaling in Inflammation

cKIT_signaling cluster_pathways Downstream Pathways SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS JAK JAK cKIT->JAK Akt Akt PI3K->Akt RAF RAF RAS->RAF STAT STAT JAK->STAT mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT->Survival STAT->Differentiation caption c-KIT Signaling Pathway

c-KIT Signaling Pathway

References

Confirming Target Engagement of Oxazolo[5,4-c]pyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for "Oxazolo[5,4-c]pyridin-2-amine" is not extensively available in public literature, its core structure is closely related to the oxazolo[5,4-d]pyrimidine and oxazolo[5,4-b]pyridine scaffolds.[1] Compounds containing these scaffolds have been widely investigated as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs).[1][2][3] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking downstream signaling pathways that are crucial for cell proliferation and angiogenesis.[1][2]

This guide provides a comparative overview of key experimental methods to confirm the target engagement of a putative kinase inhibitor like this compound. We will compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) for direct target binding in cells, in vitro kinase assays for enzymatic inhibition, and Western Blotting for downstream pathway modulation.

Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Binding

CETSA is a powerful technique to verify the direct physical interaction between a compound and its target protein within the native cellular environment.[4][5] The principle is based on ligand-induced thermal stabilization of the target protein.[5] Binding of this compound to its target kinase should increase the protein's resistance to heat-induced denaturation.

Experimental Workflow: CETSA

CETSA_Workflow cells Culture Cells treat Treat cells with This compound or Vehicle (DMSO) cells->treat aliquot Aliquot cell suspension treat->aliquot heat Heat aliquots across a temperature gradient aliquot->heat lyse Lyse cells (Freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble (non-denatured) proteins lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb quant Quantify band intensity wb->quant plot Plot melting curve quant->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: CETSA

This table illustrates the expected outcome of a CETSA experiment, showing a shift in the melting temperature (Tm) of the target kinase upon binding of the test compound.

ParameterVehicle (DMSO)This compound (10 µM)Sunitinib (10 µM)
Target Kinase Tm (°C) 54.458.6 58.1
Thermal Shift (ΔTm, °C) -+4.2 +3.7

Data is hypothetical, based on typical shifts observed for kinase inhibitors like Selumetinib for MEK1.[4]

In Vitro Kinase Assays: Quantifying Inhibitory Potency

Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of its purified target kinase.[6][7] This is crucial for determining the compound's potency, typically expressed as an IC50 value. Radiometric and fluorescence-based assays are two common, high-throughput compatible methods.

A. Radiometric Kinase Assay

This "gold standard" method measures the transfer of a radioactive phosphate ([γ-³²P]) from ATP to a substrate peptide or protein.[8][9] The amount of incorporated radioactivity is inversely proportional to the kinase inhibition.

Experimental Workflow: Radiometric Kinase Assay

Radiometric_Assay_Workflow reagents Combine: Purified Kinase, Substrate, Buffer, MgCl2 add_cpd Add this compound (serial dilutions) reagents->add_cpd initiate Initiate reaction with [γ-32P]ATP add_cpd->initiate incubate Incubate at 30°C initiate->incubate stop Stop reaction incubate->stop separate Separate phosphorylated substrate (e.g., filter binding) stop->separate quantify Quantify radioactivity (Scintillation counting) separate->quantify plot Plot % Inhibition vs. [Compound] quantify->plot calc Calculate IC50 value plot->calc

Caption: Workflow for a radiometric in vitro kinase assay.

B. Fluorescence-Based Kinase Assay

These assays are a non-radioactive alternative that monitor kinase activity by measuring the change in fluorescence of a specialized substrate or by detecting the amount of ADP produced.[6][10][11] For example, an ADP-Glo™ or similar assay quantifies the amount of ADP formed in the kinase reaction, which is directly proportional to kinase activity.

Comparative Data: In Vitro Kinase Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of the test compound against a known inhibitor for a putative target kinase, VEGFR-2.

CompoundTarget KinaseIC50 (µM)
This compound VEGFR-20.45
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amineVEGFR-20.33[1][2]
SunitinibVEGFR-20.14[12]

Data for the specific this compound is hypothetical. Comparative data is from published literature for related compounds.

Western Blotting: Assessing Downstream Signaling

Confirming that a compound inhibits the phosphorylation of a kinase's downstream substrates in a cellular context provides crucial evidence of its mechanism of action. Western blotting using phospho-specific antibodies is the standard method for this analysis.[13][14] For a VEGFR-2 inhibitor, one would expect to see a reduction in the phosphorylation of downstream effectors like AKT and ERK.

Hypothetical Signaling Pathway: VEGFR-2

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: A simplified VEGFR-2 signaling pathway.

Experimental Workflow: Western Blotting

WB_Workflow cluster_prep Cell Treatment & Lysis cluster_blot Blotting cells Culture cells and starve (to reduce basal signaling) treat Treat with Inhibitor cells->treat stimulate Stimulate with Growth Factor (VEGF) treat->stimulate lyse Lyse cells & collect protein stimulate->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF membrane sds->transfer block Block membrane (BSA) transfer->block probe Probe with primary antibodies (p-AKT, p-ERK, Total-AKT, Actin) block->probe secondary Incubate with secondary Ab probe->secondary detect Detect with ECL secondary->detect

Caption: Workflow for Western Blot analysis of signaling pathways.

Comparative Data: Cellular Pathway Inhibition

This table shows the expected results from a western blot experiment, quantified as the concentration of the compound required to inhibit the downstream signal by 50% (EC50).

ParameterThis compound Sunitinib
p-AKT (Ser473) Inhibition EC50 (µM) 0.85 0.50
p-ERK (Thr202/Tyr204) Inhibition EC50 (µM) 0.92 0.65
Cell Proliferation GI50 (µM) in HUVEC 0.55 0.29[1]

EC50 values are hypothetical. GI50 for the comparator is from published data for a related oxazolo[5,4-d]pyrimidine.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment : Culture human umbilical vein endothelial cells (HUVEC) to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or this compound (e.g., 10 µM) for 1-2 hours in a 37°C incubator.[15]

  • Harvesting : Harvest cells, wash with ice-cold PBS containing protease inhibitors, and resuspend to a concentration of ~2 x 10^6 cells/mL.[5]

  • Heat Treatment : Aliquot 100 µL of the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 48°C to 64°C) using a thermal cycler. Include an unheated control.[5]

  • Lysis : Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]

  • Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[4]

  • Analysis : Carefully collect the supernatant (soluble fraction). Normalize protein concentration using a BCA assay. Analyze equal protein amounts by SDS-PAGE and Western Blot using an antibody specific to the target kinase.

  • Data Interpretation : Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature. Determine the melting temperature (Tm) as the point where 50% of the protein is denatured. A shift in Tm in the compound-treated sample compared to the vehicle control indicates target engagement.

Radiometric In Vitro Kinase Assay (VEGFR-2) Protocol
  • Reaction Setup : In a 96-well plate, prepare a reaction mixture containing kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), purified recombinant VEGFR-2 enzyme, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Compound Addition : Add serial dilutions of this compound or a reference inhibitor to the wells. Include a no-inhibitor control.

  • Initiation : Start the kinase reaction by adding ATP solution containing [γ-³²P]ATP (final concentration at or near the Km for ATP, e.g., 10 µM).[16][17]

  • Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Termination and Separation : Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]

  • Quantification : Measure the radioactivity retained on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.

  • IC50 Determination : Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Protocol for Phospho-AKT/ERK
  • Cell Culture and Treatment : Plate HUVEC cells and allow them to attach. Serum-starve the cells for 12-16 hours to reduce basal signaling pathway activation.

  • Inhibition and Stimulation : Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15 minutes to activate the VEGFR-2 pathway.[18]

  • Lysis : Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[14][19]

  • Blocking and Antibody Incubation : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[14][20] Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-phospho-AKT (Ser473), anti-phospho-ERK (Thr202/Tyr204)).

  • Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

  • Stripping and Reprobing : To ensure equal protein loading, strip the membrane and re-probe with antibodies against total AKT, total ERK, and a loading control like β-actin.[13]

  • Analysis : Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample. Calculate the EC50 for inhibition of phosphorylation.

References

Comparative Efficacy of Oxazolo[5,4-c]pyridin-2-amine Against Standard Treatments for Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational antibiotic compound Oxazolo[5,4-c]pyridin-2-amine and the current standard-of-care drugs for the treatment of infections caused by Neisseria gonorrhoeae. The emergence of multidrug-resistant strains of N. gonorrhoeae necessitates the exploration of novel antimicrobial agents. This compound represents a class of compounds with potential antibacterial activity, including against this high-priority pathogen.

Overview of Current Standard Drugs

The treatment landscape for Neisseria gonorrhoeae is shaped by the bacterium's remarkable ability to develop resistance to antibiotics. Current treatment guidelines from major public health organizations, such as the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC), recommend combination therapy to enhance efficacy and mitigate the spread of resistance.

The cornerstone of current first-line treatment for uncomplicated gonorrhea is a dual-therapy regimen. This typically involves a single intramuscular injection of ceftriaxone, a third-generation cephalosporin, combined with a single oral dose of azithromycin, a macrolide antibiotic. Alternative treatments for patients with allergies or in cases of treatment failure include cefixime, spectinomycin, and gentamicin, often in combination with azithromycin.

Efficacy of this compound: Available Data

This compound is an antibiotic compound that has been identified as having potential bactericidal and/or bacteriostatic activity against Neisseria gonorrhoeae.[1] Information regarding this compound primarily stems from patent literature, which suggests its development as a potential treatment for bacterial infections, with a particular emphasis on N. gonorrhoeae, including drug-resistant strains.[1]

To date, detailed, publicly available, peer-reviewed studies providing quantitative comparative efficacy data, such as Minimum Inhibitory Concentration (MIC) values of this compound against a broad panel of N. gonorrhoeae strains in direct comparison to standard drugs, are limited. Patent documents describe the activity of related compounds with notations such as IC50 ≤ 1 μM, indicating potent inhibitory activity, but direct comparative tables with standard antibiotics are not provided.

Comparative Data Summary

The following table summarizes the available information on the in vitro activity of standard drugs against Neisseria gonorrhoeae. Due to the limited publicly available data for this compound, its activity is presented qualitatively based on patent information.

Antibiotic AgentClassMechanism of ActionReported MIC90 (μg/mL) against N. gonorrhoeae
Ceftriaxone 3rd Gen. CephalosporinInhibits bacterial cell wall synthesis0.015 - 0.125
Azithromycin MacrolideInhibits bacterial protein synthesis0.25 - 1.0
Cefixime 3rd Gen. CephalosporinInhibits bacterial cell wall synthesis0.03 - 0.25
Gentamicin AminoglycosideInhibits bacterial protein synthesis4 - 8
Spectinomycin AminocyclitolInhibits bacterial protein synthesis16 - 32
This compound Oxazolopyridine(Presumed) Not publicly disclosedData not publicly available (Described as having potent activity)

Note: MIC90 values for standard drugs can vary based on geographical location and the specific strains tested.

Experimental Protocols

Detailed experimental protocols for the efficacy testing of this compound are not publicly available. However, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against Neisseria gonorrhoeae is provided below. This protocol is based on established antimicrobial susceptibility testing methods.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
  • Bacterial Strains: A panel of clinically relevant Neisseria gonorrhoeae strains, including reference strains and contemporary clinical isolates with known resistance profiles, should be used.

  • Culture Medium: Gonococcal agar base supplemented with a defined growth supplement is prepared.

  • Antimicrobial Agent Preparation: The investigational compound (this compound) and standard drugs are serially diluted to achieve a range of concentrations.

  • Agar Plate Preparation: A specific volume of each antimicrobial dilution is added to molten agar, mixed, and poured into Petri dishes. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: N. gonorrhoeae colonies from an overnight culture are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: The surface of the prepared agar plates is spot-inoculated with the bacterial suspension.

  • Incubation: Plates are incubated at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Neisseria gonorrhoeae.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Strain Select N. gonorrhoeae Strains Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Strain->Inoculum Media Prepare Gonococcal Agar Plates Prepare Agar Plates with Compound Media->Plates Compound Prepare Serial Dilutions of Test Compound Compound->Plates Inoculate Spot Inoculate Plates Plates->Inoculate Inoculum->Inoculate Incubate Incubate at 37°C with 5% CO2 (20-24 hours) Inoculate->Incubate Read Read Plates for Growth Inhibition Incubate->Read MIC Determine MIC Value Read->MIC

General workflow for MIC determination.
Putative High-Level Logic for Novel Antibiotic Development

This diagram outlines the logical progression from identifying a lead compound to its potential clinical application for treating resistant infections.

Drug_Development_Logic cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_application Clinical Application Lead_ID Identify Lead Compound (e.g., this compound) In_Vitro In Vitro Efficacy Testing (MIC against N. gonorrhoeae) Lead_ID->In_Vitro Efficacy Tox Toxicity & Safety Profiling In_Vitro->Tox Safety Phase1 Phase I Trials (Safety & Dosing) Tox->Phase1 Phase2 Phase II Trials (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III Trials (Comparison to Standard of Care) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Treatment Use in Treating Resistant Gonorrhea Approval->Treatment

Logical steps in antibiotic development.

Conclusion

While this compound shows promise as a potential novel antibiotic for Neisseria gonorrhoeae, a comprehensive comparison with standard drugs is hampered by the lack of publicly available, peer-reviewed efficacy data. The information from patent literature is encouraging, suggesting potent activity. However, further in-depth studies are required to fully elucidate its mechanism of action, resistance profile, and comparative efficacy against currently recommended therapies. Researchers are encouraged to monitor for forthcoming publications that may provide the quantitative data necessary for a direct comparison.

References

Reproducibility of Oxazolo[5,4-c]pyridin-2-amine Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide addresses the current landscape of experimental data concerning Oxazolo[5,4-c]pyridin-2-amine. Due to a notable scarcity of published experimental results for this specific isomer, this guide provides a comparative analysis with the closely related and extensively studied class of compounds, Oxazolo[5,4-d]pyrimidines. This comparison aims to offer a valuable framework for understanding potential biological activities and to highlight areas for future research.

This compound: Current Data

Currently, publicly available experimental data for this compound is limited. The compound is identified by CAS number 1260890-53-6.[1] While basic properties are listed in chemical supplier databases, detailed experimental protocols for its synthesis, characterization data (such as NMR, IR, and mass spectrometry), and biological activity have not been extensively reported in the scientific literature.[1]

Comparative Analysis: Oxazolo[5,4-d]pyrimidines

In contrast, the isomeric scaffold, Oxazolo[5,4-d]pyrimidine, has been the subject of significant research, particularly in the fields of oncology and immunology. These compounds, being structurally analogous to purines, have shown promise as inhibitors of various enzymes and signaling pathways.[2][3][4]

Synthesis of Oxazolo[5,4-d]pyrimidine Derivatives

The synthesis of 7-aminooxazolo[5,4-d]pyrimidines has been well-documented. A common method involves the cyclization of a substituted oxazole derivative.[5][6]

Experimental Protocol: General Synthesis of 7-Aminooxazolo[5,4-d]pyrimidines

A widely adopted synthetic route starts from a functionalized oxazole. For instance, 5-amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile can be used as a starting material.[5] The pyrimidine ring is then constructed in a two-step process.[7] The initial reaction with an orthoformate yields an intermediate imidoester. Subsequent ring closure with an appropriate amine furnishes the desired 7-aminooxazolo[5,4-d]pyrimidine derivative.[2]

G A Substituted 5-aminooxazole-4-carbonitrile B Imidoester Intermediate A->B Triethyl orthoformate C 7-Aminooxazolo[5,4-d]pyrimidine B->C Amine

Caption: General synthetic pathway for 7-Aminooxazolo[5,4-d]pyrimidines.

Anticancer Activity of Oxazolo[5,4-d]pyrimidines

Numerous studies have demonstrated the potential of oxazolo[5,4-d]pyrimidine derivatives as anticancer agents.[2][3][4][7][8][9][10][11] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[2][8][11][12]

Table 1: Cytotoxic Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 3g HT29 (Colon)58.4Fluorouracil381.2
Cisplatin47.2
Compound 5 HUVEC0.29--
VEGFR2 Kinase0.33--
SCM9 HT-29 (Colon)>12.5 (30% inhibition)Cisplatin-

Data compiled from multiple sources.[2][3][5]

Experimental Protocol: In Vitro Cytotoxicity Assay

Human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast adenocarcinoma, HT29 colon adenocarcinoma) are typically used.[2][8] Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then assessed using a standard method, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50).[2]

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Oxazolo_pyrimidine Oxazolo[5,4-d]pyrimidine Derivatives Oxazolo_pyrimidine->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by Oxazolo[5,4-d]pyrimidine derivatives.

Immunosuppressive and Anti-inflammatory Activity

Certain oxazolo[5,4-d]pyrimidine derivatives have also been investigated for their immunomodulatory effects.[5][6] Some compounds have demonstrated the ability to suppress the proliferation of lymphocytes and inhibit the production of pro-inflammatory cytokines like TNF-α.[5][6][13]

Table 2: Immunosuppressive Activity of Selected Oxazolo[5,4-d]pyrimidine Derivatives

CompoundAssayEffect
SCM5 PHA-induced human lymphocyte proliferationStrong inhibition
SCM9 LPS-induced mouse splenocyte proliferationStrong inhibition
LPS-induced TNF-α production (human whole blood)Moderate suppression

Data from referenced studies.[5][13]

Experimental Protocol: Lymphocyte Proliferation Assay

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. The cells are then stimulated with a mitogen (e.g., phytohemagglutinin, PHA) in the presence of varying concentrations of the test compounds. After a defined incubation period, cell proliferation is measured, often by quantifying the incorporation of a radiolabeled nucleotide or using a colorimetric assay.[5]

Conclusion

While direct experimental data on the reproducibility of "this compound" results is currently lacking in the scientific literature, the extensive research on the isomeric "Oxazolo[5,4-d]pyrimidine" scaffold provides a robust foundation for comparison. The well-documented synthetic routes and significant anticancer and immunosuppressive activities of oxazolo[5,4-d]pyrimidines suggest that this compound may also possess interesting biological properties. This guide highlights the critical need for further investigation into this specific isomer to elucidate its chemical and biological profile. The provided protocols and data for the related compounds can serve as a valuable starting point for researchers venturing into this area.

References

A Comparative Analysis of Oxazolo[5,4-c]pyridin-2-amine and Its Isomers as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Benchmarking Guide for Researchers and Drug Development Professionals

The landscape of heterocyclic compounds in drug discovery is vast and complex, with subtle structural variations often leading to significantly different biological activities. This guide provides a comparative overview of Oxazolo[5,4-c]pyridin-2-amine and its closely related isomers, focusing on their potential as therapeutic agents. While publicly available experimental data for this compound is limited, this analysis benchmarks its more extensively studied isomers, particularly in the realm of oncology, to provide a valuable reference for researchers in the field.

Introduction to the Oxazolopyridine Scaffold

The oxazolopyridine core is a privileged scaffold in medicinal chemistry, with different isomeric forms demonstrating a wide array of biological activities. This guide will focus on the comparative potential of this compound and its isomers, such as oxazolo[5,4-d]pyrimidines and oxazolo[5,4-b]pyridines.

Initial investigations into derivatives of This compound have suggested their potential as novel antibiotics. A patent application has indicated that certain derivatives exhibit bacteriostatic and/or bactericidal activity, particularly against Neisseria gonorrhoeae, a pathogen of urgent public health concern due to rising antibiotic resistance. However, specific minimum inhibitory concentration (MIC) values and detailed experimental data from peer-reviewed literature are not yet widely available for this specific isomer.

In contrast, the isomeric oxazolo[5,4-d]pyrimidine and oxazolo[5,4-b]pyridine scaffolds have been the subject of extensive research, primarily as anticancer agents. Numerous studies have demonstrated their potent inhibitory activity against various cancer cell lines and key signaling molecules, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Comparative Biological Activity: A Focus on Anticancer Potential

Due to the wealth of available data, this guide will primarily benchmark the anticancer activities of oxazolo[5,4-d]pyrimidine and oxazolo[5,4-b]pyridine derivatives. These compounds have shown promise in inhibiting cancer cell proliferation and angiogenesis.

Cytotoxicity Against Human Cancer Cell Lines

Derivatives of the oxazolo[5,4-d]pyrimidine scaffold have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Compound ScaffoldDerivativeA549 (Lung Carcinoma) IC50 (µM)MCF7 (Breast Adenocarcinoma) IC50 (µM)HT29 (Colon Adenocarcinoma) IC50 (µM)Reference Drug (Cisplatin) IC50 (µM)
Oxazolo[5,4-d]pyrimidineCompound 3g>500>50058.447.2
Oxazolo[5,4-d]pyrimidineCompound 6----

Note: Data for "Compound 3g" is from a study on novel oxazolo[5,4-d]pyrimidine derivatives.[1][2] Data for "Compound 6" in another study showed comparable cytotoxicity to tivozanib.[3] "-" indicates data not available in the cited sources.

VEGFR-2 Kinase Inhibition

A primary mechanism of action for the anticancer effects of these isomers is the inhibition of VEGFR-2. By blocking this receptor, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.

Compound ScaffoldDerivativeVEGFR-2 Inhibition IC50 (µM)HUVEC Proliferation Inhibition IC50 (µM)Reference Drug (Sorafenib) IC50 (µM)Reference Drug (Sunitinib) IC50 (µM)
Oxazolo[5,4-d]pyrimidineCompound 11-1.31--
Oxazolo[5,4-d]pyrimidineCompound 12-1.28--
Oxazolo[5,4-d]pyrimidineCompound 50.330.29--
Oxazolo[5,4-d]pyrimidineVarious Derivatives-10⁻⁷ M range-8.4 - 9.0

Note: Data is compiled from various studies on oxazolo[5,4-d]pyrimidine derivatives.[3] HUVEC (Human Umbilical Vein Endothelial Cells) proliferation is a key indicator of anti-angiogenic activity.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial strain (e.g., Neisseria gonorrhoeae)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • A serial two-fold dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.

  • The bacterial inoculum is diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells (growth control without compound and sterility control with only broth) are included.

  • The plate is incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF7, HT29)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 4 hours.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[4]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • The test compound is serially diluted.

  • The VEGFR-2 enzyme, kinase buffer, and test compound are added to the wells of a microplate.

  • The kinase reaction is initiated by adding ATP and the substrate.

  • The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • A detection reagent is added to stop the reaction and measure the amount of ADP produced (which is inversely proportional to kinase inhibition).

  • The signal (e.g., luminescence) is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor to determine the IC50 value.[5]

Visualizing Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound (Serial Dilutions) incubate_24h->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add Solubilizer (DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

vefr_signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS Ras VEGFR2->RAS Phosphorylates Inhibitor Oxazolopyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

While direct experimental data on the biological activity of This compound remains to be fully elucidated in the public domain, the exploration of its isomers has yielded significant insights into the therapeutic potential of the broader oxazolopyridine scaffold. The compelling anticancer and anti-angiogenic activities of oxazolo[5,4-d]pyrimidine and oxazolo[5,4-b]pyridine derivatives, particularly through the inhibition of VEGFR-2, highlight a promising avenue for drug development.

The lack of data on this compound's antibacterial properties in peer-reviewed literature presents an opportunity for future research to explore this potentially distinct therapeutic application. Further investigation is warranted to fully characterize the biological profile of this compound and to determine its relative efficacy and safety compared to its well-studied isomers. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

Navigating the Selectivity of Oxazolo[5,4-c]pyridin-2-amine: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity profile of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide addresses the current publicly available information regarding the selectivity of Oxazolo[5,4-c]pyridin-2-amine. Despite a comprehensive search of scientific literature and patent databases, detailed selectivity profiling data for this specific molecule remains largely unavailable in the public domain.

While a complete quantitative comparison with alternative compounds is not feasible due to the scarcity of data, this guide summarizes the existing information, primarily pointing towards its potential as an antibacterial agent.

Antibacterial Activity: The Primary Indication

The most significant findings regarding the biological activity of this compound and its derivatives come from patent literature. A key international patent application (WO2018037223A1) discloses a series of oxazolopyridine compounds, including a derivative of this compound, as having antibiotic properties. The primary target indicated in this document is the bacterium Neisseria gonorrhoeae, the causative agent of gonorrhea.

A related Korean patent (KR20190046894A) also lists this compound and a derivative in the context of antibiotic activity. The abstract suggests the availability of IC50 (half-maximal inhibitory concentration) data against a panel of bacteria. However, the full details of this selectivity panel and the specific activity of the parent compound are not readily accessible in publicly available English translations.

The limited available information suggests a potential workflow for assessing the antibacterial spectrum of this compound, as illustrated below.

G cluster_0 Experimental Workflow: Antibacterial Profiling compound This compound mic_determination Minimum Inhibitory Concentration (MIC) Assay compound->mic_determination selectivity_data Selectivity Profile vs. Bacterial Species mic_determination->selectivity_data bacterial_panel Panel of Bacterial Strains (Gram-positive and Gram-negative) bacterial_panel->mic_determination

Caption: A generalized workflow for determining the antibacterial selectivity of a compound.

The Unexplored Landscape: Kinase and Off-Target Selectivity

Beyond its potential antibacterial effects, there is a notable absence of public data concerning the selectivity of this compound against eukaryotic targets, such as protein kinases. The broader class of "oxazolopyridines" has been investigated for a variety of therapeutic applications, with different isomers showing activity against different targets. For instance, derivatives of the isomeric scaffold oxazolo[4,5-b]pyridine have been explored as inhibitors of targets like monoamine oxidase B (MAO-B).

It is crucial to emphasize that data from other oxazolopyridine isomers cannot be extrapolated to this compound, as subtle changes in the arrangement of atoms within the heterocyclic core can lead to vastly different biological activities.

A hypothetical signaling pathway that could be investigated, given the interest in oxazolopyridine scaffolds in oncology, is presented below. However, it must be stressed that there is currently no public data linking this compound to the inhibition of this or any other kinase pathway.

G cluster_1 Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Safety Operating Guide

Safe Disposal of Oxazolo[5,4-c]pyridin-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of Oxazolo[5,4-c]pyridin-2-amine (CAS 1260890-53-6). Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, the following guidelines are based on best practices for handling structurally similar heterocyclic amines and general protocols for hazardous chemical waste management.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Assumed Hazards:

  • Toxicity: Potentially toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental: Potential for harm to aquatic life with long-lasting effects.

Required Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Hand Protection: Nitrile rubber gloves are recommended.

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory. Ensure no skin is exposed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.

Quantitative Data Summary

For clear identification and record-keeping, the following information for this compound is provided:

ParameterValue
Chemical Name This compound
CAS Number 1260890-53-6
Molecular Formula C₆H₅N₃O
Assumed Hazard Class Toxic, Irritant, Environmental Hazard

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste identification, segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service.

Experimental Workflow for Disposal

Caption: Disposal workflow for this compound.

Detailed Methodologies:

  • Waste Identification and Segregation:

    • Solid Waste: This includes unused or expired pure this compound, as well as contaminated materials such as weighing paper, gloves, and paper towels.[1]

    • Liquid Waste: This category comprises solutions containing dissolved this compound.

    • Segregate waste streams to prevent accidental mixing with incompatible chemicals. Incompatible materials include strong oxidizing agents and acids.[2][3]

  • Containment Procedures:

    • Solid Waste: Carefully transfer solid waste into a designated, sealable, and chemically compatible hazardous waste container. To minimize the generation of dust, handle the material in a fume hood.[1]

    • Liquid Waste: Collect liquid waste in a labeled, leak-proof, and chemically resistant container. Ensure the container is securely sealed to prevent spills and evaporation. Do not overfill containers; leave adequate headspace.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name "this compound" and its CAS number (1260890-53-6).

    • Indicate the primary hazards using appropriate GHS pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and environment pictogram).

    • Record the date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

    • Follow institutional and local regulations regarding the maximum allowable volume of hazardous waste and the duration of storage.[4]

  • Final Disposal:

    • Disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4][5]

    • Do not dispose of this chemical down the drain or in regular trash.[3] This can lead to environmental contamination and is a regulatory violation.

    • Provide the waste disposal service with a complete and accurate description of the waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.

References

Personal protective equipment for handling Oxazolo[5,4-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Oxazolo[5,4-c]pyridin-2-amine. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile gloves are recommended.[1] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.[2][3][4]
Eye and Face Protection Safety goggles with side shields or a face shieldMust be worn at all times in the laboratory to protect against splashes.[2][5] A face shield offers more comprehensive protection and should be used when there is a higher risk of splashing.[2]
Body Protection Laboratory coat or impervious gownA long-sleeved lab coat is mandatory.[1] For procedures with a higher risk of contamination, a disposable, back-closing, impermeable gown should be used.[6]
Respiratory Protection Fume hood or respiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][7] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2]
Foot Protection Closed-toe shoesShoes that fully cover the feet are required in the laboratory to protect against spills.[3]

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound. Following these steps systematically will minimize risks in the laboratory.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Prepare Solutions in Fume Hood C->D Begin Work E Conduct Experiment D->E F Decontaminate Work Surfaces E->F Experiment Complete G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Procedural workflow for the safe handling of this compound.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[8] The container should be tightly sealed.[8]

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Avoid direct contact with skin and eyes.[5][8] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][7]

  • Do not eat, drink, or smoke in the laboratory.[8]

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][8]

Waste Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not dispose of down the drain or in regular trash.[8]

Disclaimer: This guide is intended for informational purposes and is based on the safe handling of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.